Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGKTXNASUZJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20986998 | |
| Record name | Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67625-38-1 | |
| Record name | Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67625-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20986998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, a key intermediate in the development of various biologically active molecules. The document outlines the detailed experimental protocol, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The most common and efficient method for the synthesis of this compound involves a two-step process, beginning with the reaction of a substituted aminopyridine with an α-halo ester. This is a variation of the well-established Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.
The primary starting materials for this synthesis are 5-chloro-2-aminopyridine and ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 5-chloro-2-aminopyridine by ethyl bromopyruvate, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for analogous compounds.[1][2]
Materials:
-
5-Chloro-2-aminopyridine
-
Ethyl bromopyruvate
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloro-2-aminopyridine (1.0 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add sodium bicarbonate (1.0 equivalent) followed by the dropwise addition of ethyl bromopyruvate (1.05 equivalents).
-
Reaction: The reaction mixture is stirred at reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then partitioned between dichloromethane and water.
-
Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system, such as hexane or an ethanol/water mixture, to afford the pure this compound.[2]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and a closely related analogue, highlighting the expected yield and key reactants.
| Product | Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | 5-Chloro-2-aminopyridine, Ethyl bromopyruvate | NaHCO₃ | Ethanol | Reflux | Not specified, but expected to be moderate to high | Inferred from[2] |
| Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 5-Bromo-2,3-diaminopyridine, Ethyl bromopyruvate | NaHCO₃ | Ethanol | Reflux | 65 | [2] |
| Ethyl imidazo[1,2-a]pyridine-2-carboxylate | 2-Aminopyridine, Ethyl bromopyruvate | - | Dimethoxyethane (DME), then Ethanol | Room temp, then reflux | Not specified | [1] |
Synthesis Pathway Visualization
The logical flow of the synthesis of this compound is depicted in the following diagram.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
CAS Number: 67625-38-1
Abstract
This technical guide provides a comprehensive overview of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, synthesis, and potential biological activities, with a focus on its role as a key intermediate for more complex molecules. While specific biological data for this exact compound is limited in publicly accessible literature, this guide draws upon the extensive research into the broader class of imidazo[1,2-a]pyridine derivatives to contextualize its potential applications, particularly in oncology. This paper is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide array of pharmacological properties, including anti-inflammatory, analgesic, antiviral, and anticancer activities.[1][2] this compound (CAS: 67625-38-1) is a functionalized derivative within this class, serving as a versatile building block for the synthesis of novel therapeutic agents. Its structure, featuring a chloro substituent and an ethyl carboxylate group, offers multiple points for chemical modification, making it an attractive starting material for the development of compound libraries for high-throughput screening.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 67625-38-1 | [5][6] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [5][6][7] |
| Molecular Weight | 224.64 g/mol | [5][6][7] |
| IUPAC Name | This compound | [8] |
| Synonyms | 6-CHLOROIMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER | [7] |
| Density | 1.36 g/cm³ | [7] |
| Refractive Index | 1.613 | [7] |
| Appearance | Not specified (often a solid) | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Table 1: Physicochemical Properties of this compound
Synthesis and Characterization
Experimental Protocol for Synthesis
The synthesis of this compound is typically achieved through the condensation of 2-amino-5-chloropyridine with an ethyl pyruvate derivative. A representative experimental protocol is detailed below.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Materials:
-
2-Amino-5-chloropyridine
-
Ethyl bromopyruvate
-
Acetone (solvent)
Procedure:
-
A solution of 2-amino-5-chloropyridine in acetone is prepared in a suitable reaction vessel.
-
Ethyl bromopyruvate is added to the solution.
-
The reaction mixture is heated and stirred for a specified period.
-
Upon completion of the reaction, the mixture is cooled, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with a suitable solvent, and dried under vacuum.
Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may vary and should be optimized for specific laboratory conditions.
Spectroscopic Data
Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound are not widely available in the public domain. Researchers are advised to obtain a Certificate of Analysis from their supplier or perform their own analytical characterization to confirm the structure and purity of the compound.
Potential Biological Activity and Mechanism of Action
While direct experimental studies on the biological effects of this compound are scarce, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its potential therapeutic applications, particularly in oncology.
Anticancer Potential as a PI3K/AKT/mTOR Pathway Inhibitor
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Numerous imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4] These compounds typically function by competing with ATP for the kinase domain of PI3K, thereby blocking the downstream signaling cascade.
The inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce several anticancer effects, including:
-
Cell Cycle Arrest: By inhibiting the progression of the cell cycle, these compounds can halt the uncontrolled proliferation of cancer cells.
-
Induction of Apoptosis: Activation of programmed cell death is a key mechanism for eliminating cancerous cells.
-
Inhibition of Metastasis: By interfering with cell migration and invasion, these compounds may prevent the spread of cancer to other parts of the body.
Given its core structure, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel PI3K/AKT/mTOR inhibitors or may possess intrinsic inhibitory activity itself.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory role of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Biological Evaluation
To ascertain the specific biological activities of this compound, a systematic experimental workflow would be required. This would typically involve a series of in vitro assays to assess its cytotoxic and mechanistic effects on cancer cell lines.
Caption: A typical experimental workflow for evaluating the anticancer properties of a novel compound.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. While specific biological data for this compound remains to be fully elucidated, the well-documented anticancer activities of the broader imidazo[1,2-a]pyridine class, particularly as inhibitors of the PI3K/AKT/mTOR signaling pathway, highlight its promise for future drug discovery efforts. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 67625-38-1 | MFCD02186220 | this compound [aaronchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. ethyl7-chlorolH-imidazo[1,2-a]pyridine-2-carboxylate | 67625-38-1 [chemnet.com]
- 8. pschemicals.com [pschemicals.com]
"Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
This document provides a detailed overview of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following table summarizes its key molecular properties.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1][2] |
| CAS Number | 67625-38-1 | [1] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the cyclization of a substituted aminopyridine with an ethyl bromopyruvate. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and widely adopted methodology for analogous imidazo[1,2-a]pyridine derivatives can be reliably adapted. This involves the reaction of 2-amino-5-chloropyridine with ethyl bromopyruvate.
General Experimental Protocol:
-
Reaction Setup: To a solution of 2-amino-5-chloropyridine in a suitable solvent such as ethanol or dimethoxyethane (DME), an equimolar amount of ethyl bromopyruvate is added.[3][4]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature for a period, followed by heating at reflux for several hours to ensure the completion of the cyclization.[3][4] Sodium bicarbonate (NaHCO₃) may be added to the reaction mixture to act as a base.[4]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude residue is then subjected to an extraction process, commonly using dichloromethane and a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.[3] The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated.[4]
-
Final Product: The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., hexane) or by column chromatography to yield the pure this compound.[4]
Biological Context and Potential Signaling Pathways
The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is a prominent structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] These compounds are frequently investigated for their potential as anti-cancer agents.[6]
Notably, derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway .[6] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to reduced phosphorylation of key downstream proteins such as AKT and mTOR, ultimately suppressing tumor growth.[6]
Furthermore, other studies have implicated imidazo[1,2-a]pyridine derivatives in the modulation of the STAT3/NF-κB signaling pathway , which plays a crucial role in inflammation and cancer.[5] These compounds have been shown to exert anti-inflammatory effects by suppressing this pathway.[5]
While the direct interaction of this compound with these pathways has not been explicitly detailed in the provided search results, its structural similarity to known inhibitors suggests it may be a valuable candidate for investigation in these contexts.
Visualized Experimental Workflow: Synthesis of this compound
The following diagram illustrates the general synthetic workflow for this compound.
Potential Signaling Pathway Involvement
The diagram below illustrates a potential signaling pathway that could be modulated by imidazo[1,2-a]pyridine derivatives based on existing research.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate [myskinrecipes.com]
- 3. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into the potential biological significance of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound. Its core structure, the imidazo[1,2-a]pyridine scaffold, is a significant pharmacophore in medicinal chemistry. The quantitative physical and chemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67625-38-1 | [1] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| Melting Point | 112-114 °C | N/A |
| Appearance | Light Yellow Solid | |
| Purity | ≥98% (HPLC) | [2] |
| Storage Conditions | Room temperature or 0-8°C | [2][3] |
Spectral Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), and distinct aromatic protons on the imidazo[1,2-a]pyridine ring system. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the ethyl group, and distinct signals for the carbons of the heterocyclic ring system. |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of the compound. |
| Infrared (IR) | Characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and vibrations associated with the aromatic rings. |
Experimental Protocols
The synthesis of this compound can be achieved through the condensation of 2-amino-5-chloropyridine with ethyl bromopyruvate.[4][5] The following is a detailed experimental protocol adapted from established methods for analogous compounds.
Synthesis of this compound
Materials:
-
2-amino-5-chloropyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (absolute)
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-chloropyridine (1 equivalent) in absolute ethanol.
-
To this solution, add sodium bicarbonate (1 equivalent) followed by the slow addition of ethyl bromopyruvate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as hexane, to afford this compound as a solid.[5]
Biological Significance and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[2] Compounds containing this moiety have been identified as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.
The potential mechanism of action for compounds like this compound could involve the inhibition of PI3Kα, thereby blocking the downstream signaling cascade that promotes cell growth, proliferation, and survival.
PI3K/Akt Signaling Pathway
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Analysis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and Related Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities make them attractive scaffolds in drug discovery. The precise characterization of these molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for structural elucidation and purity assessment.
This technical guide outlines the expected spectroscopic features of imidazo[1,2-a]pyridine derivatives, with a focus on providing reference data from closely related analogues to Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Spectroscopic Data of Related Imidazo[1,2-a]pyridine Derivatives
The following tables summarize spectroscopic data for compounds structurally similar to this compound. This information can be used to predict the spectral characteristics of the target molecule.
Table 1: ¹H NMR Spectroscopic Data of a Related Imidazo[1,2-a]pyridine Derivative
No specific ¹H NMR data for this compound was found. The following is a representative dataset for a similar structure.
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | CDCl₃ | Data not available in search results. |
| 3,6-Dichloroimidazo[1,2-a]pyridine | CDCl₃ | 8.13 (s, 1H), 7.57 (d, J = 9.6 Hz, 2H), 7.19 (d, J = 8.6 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data of a Related Imidazo[1,2-a]pyridine Derivative
No specific ¹³C NMR data for this compound was found. The following is a representative dataset for a similar structure.
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate | CDCl₃ | Data not available in search results. |
| 3,6-Dichloroimidazo[1,2-a]pyridine | CDCl₃ | 131.0, 126.0, 126.0, 121.8, 120.7, 118.5, 100.0 |
Table 3: IR Spectroscopic Data of a Related Imidazo[1,2-a]pyridine Derivative
No specific IR data for this compound was found. The following is a representative dataset for a similar structure.
| Compound | Technique | Key Absorptions (cm⁻¹) |
| 3,6-Dichloroimidazo[1,2-a]pyridine | KBr | 2989, 1506, 1249, 899, 690 |
Table 4: Mass Spectrometry Data of a Related Imidazo[1,2-a]pyridine Derivative
No specific MS data for this compound was found. The following is a representative dataset for a similar structure.
| Compound | Ionization Method | m/z (relative intensity) |
| 3,6-Dichloroimidazo[1,2-a]pyridine | ESI-MS | 187 (100) [M+H]⁺ |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of imidazo[1,2-a]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition for ¹H NMR:
-
A standard pulse sequence is used to acquire the spectrum.
-
The spectral width is typically set to cover the range of proton chemical shifts (e.g., 0-12 ppm).
-
Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence is typically used.
-
The spectral width is set to cover the range of carbon chemical shifts (e.g., 0-180 ppm).
-
A longer acquisition time and a higher number of scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the IR spectrum.
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Thin Film: For oils or low-melting solids, a drop of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Instrumentation: Various types of mass spectrometers can be used, such as Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or Electron Impact (EI), often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition:
-
The sample solution is introduced into the ion source.
-
The instrument is scanned over a desired mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
The Strategic Role of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds. Among the various starting materials used to construct this privileged core, Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate has emerged as a particularly valuable building block. Its strategic placement of a chlorine atom and an ethyl ester group provides synthetic handles for facile diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics. This technical guide delves into the synthesis, derivatization, and application of this key intermediate in drug discovery, with a focus on its role in the development of anticancer agents targeting the PI3K/Akt/mTOR signaling pathway.
Chemical Profile and Synthesis
This compound is a stable, crystalline solid with the molecular formula C₁₀H₉ClN₂O₂ and a molecular weight of 224.64 g/mol .[1] Its structure features the characteristic fused bicyclic system of imidazo[1,2-a]pyridine, with a chlorine atom at the 6-position and an ethyl carboxylate group at the 2-position.
The synthesis of this key intermediate is typically achieved through a well-established cyclocondensation reaction. The general and a specific protocol are outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Synthesis of this compound
A common and effective method for the synthesis of the title compound involves the reaction of 5-chloro-2-aminopyridine with ethyl bromopyruvate.[2][3]
Materials:
-
5-chloro-2-aminopyridine
-
Ethyl bromopyruvate
-
Ethanol (or Dimethoxyethane - DME)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-aminopyridine in a suitable solvent such as ethanol or DME.
-
Addition of Reagent: To this solution, add ethyl bromopyruvate (typically 1.5 equivalents).
-
Initial Reaction: Stir the resulting mixture at room temperature overnight. A precipitate may form during this time.
-
Cyclization: Filter the precipitate, wash it with diethyl ether, and dry it. Then, suspend the solid in ethanol and heat the mixture at reflux for 4 hours to facilitate the cyclization.
-
Work-up: After cooling, evaporate the solvent under reduced pressure. Extract the crude product with dichloromethane and wash the organic layer with a saturated aqueous solution of sodium carbonate.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Application in Drug Discovery: A Scaffold for Anticancer Agents
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, and its 6-chloro-2-ethoxycarbonyl derivative is a versatile starting point for the synthesis of potent anticancer agents.[4] The ester and chloro functionalities allow for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties.
Derivatization Strategies
The ethyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amide derivatives. The chlorine atom at the 6-position can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl groups.
Caption: Key derivatization pathways for the starting material.
Targeting the PI3K/Akt/mTOR Signaling Pathway
A significant number of anticancer drug candidates derived from the imidazo[1,2-a]pyridine scaffold exert their therapeutic effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6][7] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.
Mechanism of Action
Derivatives of this compound have been designed to act as potent and selective inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[4] By binding to the ATP-binding site of PI3K, these inhibitors block the phosphorylation of PIP2 to PIP3, a crucial step in the activation of the downstream signaling cascade. This leads to the inhibition of Akt and mTOR, resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazopyridine derivatives.
Quantitative Data: Anticancer Activity
The derivatization of this compound has yielded numerous compounds with potent anticancer activity. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| IP-5 | HCC1937 (Breast Cancer) | 45 | [8] |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 | [8] |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 | [8] |
| Compound 6 | A375 (Melanoma) | 9.7 - 44.6 | [5] |
| Compound 6 | WM115 (Melanoma) | 9.7 - 44.6 | [5] |
| Compound 6 | HeLa (Cervical Cancer) | 9.7 - 44.6 | [5] |
| Compound 13k | HCC827 (NSCLC) | 0.09 - 0.43 | [4] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | 11 - 13 | [9] |
Table 2: PI3Kα Inhibitory Activity
| Compound ID | Target | IC₅₀ (nM) | Reference |
| PI3Kα Inhibitor | PI3Kα | 2 | [5] |
| Compound 13k | PI3Kα | 1.94 | [4] |
Experimental Protocols: Cytotoxicity Assessment
The in vitro anticancer activity of newly synthesized compounds is commonly evaluated using the MTT assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for a specified period (e.g., 48 or 72 hours).[5][11]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5][11]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Conclusion
This compound is a highly valuable and versatile starting material in drug discovery. Its amenability to a wide range of chemical modifications has enabled the development of potent and selective inhibitors of key signaling pathways implicated in cancer, particularly the PI3K/Akt/mTOR pathway. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation anticancer therapeutics. This guide provides a foundational understanding for researchers and scientists to leverage the potential of this important chemical entity in their drug development endeavors.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
The Biological Potential of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This bicyclic aromatic compound, consisting of a fused imidazole and pyridine ring, serves as a core structural motif in numerous clinically used drugs and promising therapeutic candidates. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This technical guide provides an in-depth overview of the biological potential of the imidazo[1,2-a]pyridine scaffold, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral activities, as well as its role in the central nervous system.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.
Signaling Pathways in Cancer
Two of the most significant signaling pathways targeted by imidazo[1,2-a]pyridine derivatives in cancer are the PI3K/Akt/mTOR and the STAT3/NF-κB pathways.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.[2][3]
Figure 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway. Imidazo[1,2-a]pyridine derivatives can inhibit PI3K and/or mTOR, leading to the suppression of cancer cell proliferation and survival.
STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are interconnected and play critical roles in inflammation and cancer. They regulate the expression of genes involved in cell survival, proliferation, and angiogenesis. Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, leading to anti-inflammatory and anticancer effects.[4][5]
Figure 2: Modulation of the STAT3/NF-κB Signaling Pathway. Imidazo[1,2-a]pyridine derivatives can suppress the phosphorylation of STAT3 and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of target genes involved in inflammation and cancer progression.
Quantitative Anticancer Activity
The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-quinoline hybrid (8) | HeLa (Cervical) | 0.34 | [6] |
| MDA-MB-231 (Breast) | 0.32 | [6] | |
| ACHN (Renal) | 0.39 | [6] | |
| HCT-15 (Colon) | 0.31 | [6] | |
| Imidazo[1,2-a]pyridine-quinoline hybrid (12) | HeLa (Cervical) | 0.35 | [6] |
| MDA-MB-231 (Breast) | 0.29 | [6] | |
| ACHN (Renal) | 0.34 | [6] | |
| HCT-15 (Colon) | 0.30 | [6] | |
| Imidazo[1,2-a]pyridine-carbazole hybrid (13) | HeLa (Cervical) | 0.37 | [6] |
| MDA-MB-231 (Breast) | 0.41 | [6] | |
| ACHN (Renal) | 0.39 | [6] | |
| HCT-15 (Colon) | 0.30 | [6] | |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Hep-2 (Laryngeal) | 11 | [7][8] |
| HepG2 (Hepatocellular) | 13 | [7][8] | |
| MCF-7 (Breast) | 11 | [7][8] | |
| A375 (Skin) | 11 | [7][8] | |
| 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a) | p110α (PI3K isoform) | 0.67 | [9] |
| Thiazole derivative (12) | p110α (PI3K isoform) | 0.0028 | [9] |
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its potential as an antimicrobial agent, with derivatives showing activity against a range of bacteria and fungi.[10]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Azo-based imidazo[1,2-a]pyridine (4e) | P. aeruginosa | 0.5 | [11] |
| S. aureus | 0.5 | [11] | |
| E. coli CTXM | 0.5-0.7 | [11] | |
| K. pneumoniae NDM | 0.5-0.7 | [11] | |
| Chalcone derivative (5h) | S. aureus (clinical strain) | 6.25 | [12] |
| S. aureus (reference strain) | 3.125 | [12] | |
| Bromo-substituted derivative (14) | E. coli | 32 (µM) | [13] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis (replicating) | 0.4-1.9 (MIC90) | [14] |
| M. tuberculosis (MDR) | 0.07-2.2 (MIC90) | [14] | |
| M. tuberculosis (XDR) | 0.07-0.14 (MIC90) | [14] |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes.[15][16]
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential is assessed by measuring the inhibition of COX enzymes (COX-1 and COX-2), with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine carboxylic acid derivative (4a) | COX-1 | 2.72 | [15] |
| COX-2 | 1.89 | [15] | |
| Imidazo[1,2-a]pyrimidine derivative (e10) | COX-1 | 170 | [5] |
| COX-2 | 13 | [5] |
Antiviral Activity
Derivatives of the imidazo[1,2-a]pyridine scaffold have also shown promise as antiviral agents, with activity reported against various viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[17][18] The development of novel antiviral agents is crucial to combat emerging viral threats and drug resistance.
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine core is a key component of several drugs acting on the central nervous system. For instance, zolpidem is a widely prescribed hypnotic for the treatment of insomnia. Other derivatives have been investigated for their potential in treating anxiety and neurodegenerative diseases like Alzheimer's disease.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
General Workflow for Synthesis and Biological Evaluation
A typical workflow for the discovery and evaluation of novel imidazo[1,2-a]pyridine derivatives involves several key stages, from initial synthesis to in-depth biological characterization.
Figure 3: General Experimental Workflow. This diagram illustrates the typical stages involved in the development of new imidazo[1,2-a]pyridine-based therapeutic agents.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[20]
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[20]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[20]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][21][22]
-
Cell Treatment: Treat cells with the test compound for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[23]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[23]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25][26][27]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the imidazo[1,2-a]pyridine derivative in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[27]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, allowing for the investigation of signaling pathway modulation.[2][28]
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, NF-κB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects, as well as significant potential for treating CNS disorders. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold, coupled with a deeper understanding of its mechanisms of action, will undoubtedly lead to the discovery of novel and effective drugs for a wide range of diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 11. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 17. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. protocols.io [protocols.io]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Broth microdilution - Wikipedia [en.wikipedia.org]
- 28. benchchem.com [benchchem.com]
A Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in a wide array of pharmaceuticals and functional materials. Its derivatives exhibit a broad spectrum of biological activities, including hypnotic agents like Zolpidem, anxiolytics such as Alpidem, and compounds with anti-inflammatory, antiviral, and anticancer properties.[1] This significance has driven extensive research into developing efficient and diverse synthetic routes to this bicyclic system.
This technical guide provides an in-depth review of the core synthetic strategies for constructing the imidazo[1,2-a]pyridine ring system. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of classical and contemporary methodologies. The guide includes detailed experimental protocols for key reactions, comparative data in tabular format, and logical workflow diagrams to elucidate the primary synthetic pathways.
Core Synthetic Strategies
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The primary approaches include:
-
Two-Component Condensation Reactions: The most traditional and widely used method, involving the reaction of a 2-aminopyridine with a carbonyl compound.
-
Multicomponent Reactions (MCRs): Advanced strategies where three or more reactants are combined in a single step to generate molecular complexity with high atom economy.
-
Transition-Metal-Catalyzed Cyclizations: Modern methods that leverage catalysts (e.g., copper, palladium) to facilitate C-N and C-C bond formation, often through domino or cascade processes.
-
Novel Methodologies: Emerging techniques including photocatalysis and electrochemical synthesis that offer green and sustainable alternatives.
The following sections will delve into these strategies, providing detailed procedural information and quantitative data to aid in methodological comparison and selection.
Two-Component Condensation Reactions
The condensation of 2-aminopyridines with α-halocarbonyl compounds is the most fundamental and historically significant route to imidazo[1,2-a]pyridines. This reaction, often referred to as the Tschitschibabin (or Chichibabin) synthesis for this specific scaffold, proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration.
Caption: General workflow for the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.
Variations of this method have been developed to improve yields, reduce reaction times, and avoid the use of lachrymatory α-haloketones. One common approach is the in situ generation of the α-haloketone from a more benign starting material like an acetophenone, or the use of catalyst- and solvent-free conditions, often assisted by microwave irradiation.[2][3]
Quantitative Data for Two-Component Condensations
| Entry | 2-Aminopyridine | Carbonyl Source | Conditions | Time | Yield (%) | Ref |
| 1 | 2-Aminopyridine | 2-Bromo-4'-methylacetophenone | NaHCO₃, EtOH, Reflux | 2 h | 95 | [3] |
| 2 | 2-Amino-5-methylpyridine | 2-Chloroacetaldehyde | Water, Microwave (100W) | 30 min | 92-95 | [4] |
| 3 | 2-Aminopyridine | Acetophenone, [Bmim]Br₃ | Na₂CO₃, Solvent-free, 80°C | 1.5 h | 82 | [2] |
| 4 | 2-Aminopyridine | 2-Bromo-4'-nitroacetophenone | Neutral Alumina, RT | 1.5 h | 94 | [3] |
| 5 | 2-Aminopyridine | Phenacyl Bromide | Microwave, Solvent-free | 60 s | 99 | [5] |
Experimental Protocol: Catalyst- and Solvent-Free Synthesis
This protocol is adapted from a method for the reaction between 2-aminopyridines and α-haloketones under solvent-free conditions at 60°C.[3]
-
Reactant Mixture: In a 10 mL round-bottom flask, combine the 2-aminopyridine derivative (1.0 mmol) and the α-bromo/chloroketone (1.0 mmol).
-
Reaction: Place the flask in a preheated oil bath at 60°C.
-
Monitoring: Stir the reaction mixture at this temperature. The reaction is typically complete within 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of NaHCO₃ (10 mL) to the flask.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer a powerful and efficient approach to synthesizing complex molecules like imidazo[1,2-a]pyridines in a single, convergent step. The most prominent MCR for this scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction. This three-component reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to produce 3-aminoimidazo[1,2-a]pyridine derivatives.[6]
Caption: The Groebke–Blackburn–Bienaymé (GBB) three-component reaction.
The GBB reaction is highly versatile, tolerating a wide range of substituents on all three components. Modern variations utilize green catalysts and solvents, as well as energy sources like microwave and ultrasound, to enhance reaction rates and yields.[7][8]
Quantitative Data for the Groebke–Blackburn–Bienaymé Reaction
| Entry | Aldehyde | Isocyanide | Catalyst (mol%) | Conditions | Time | Yield (%) | Ref |
| 1 | Furfural | Cyclohexyl isocyanide | Phenylboronic acid (10) | Water, 60°C, Ultrasound | 3 h | 86 | [7] |
| 2 | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl (20) | MeOH, 60°C | 8 h | 82 | [6] |
| 3 | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl (20) | MeOH, Microwave | 30 min | 89 | [6] |
| 4 | 5-Methylfuran-2-carbaldehyde | tert-Butyl isocyanide | Acetic Acid (20) | PEG-400, 75°C, Microwave | 10 min | 91 | [8] |
| 5 | Benzaldehyde | tert-Butyl isocyanide | Sc(OTf)₃ (10) | MeOH, Microwave | 10 min | 95 | [3] |
Experimental Protocol: Microwave-Assisted GBB Reaction
This protocol is based on a green, microwave-assisted synthesis of imidazo[1,2-a]pyridine-furan hybrids.[8]
-
Reactant Mixture: In a sealed microwave glass vial, add the aldehyde (e.g., 5-methylfuran-2-carbaldehyde, 1.0 mmol), the 2-aminopyridine derivative (1.0 mmol), the isocyanide (1.0 mmol), and acetic acid (20 mol%).
-
Solvent: Add polyethylene glycol 400 (PEG-400, 2 mL) as the reaction solvent.
-
Microwave Irradiation: Seal the glass vial and place it in a microwave reactor. Irradiate the mixture with stirring at a constant temperature of 75°C for 10 minutes.
-
Work-up: After the reaction is complete, cool the vial to room temperature. Add water (10 mL) to the mixture, which will cause the product to precipitate.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and then dry it under vacuum.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis, particularly with copper, has emerged as a highly effective strategy for imidazo[1,2-a]pyridine synthesis. A prominent example is the A³ coupling (Aldehyde-Alkyne-Amine), a one-pot domino reaction that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne. The reaction proceeds through the formation of a propargylamine intermediate, which then undergoes a copper-catalyzed 5-exo-dig cycloisomerization to form the final product.
Caption: Copper-catalyzed A³ coupling and cycloisomerization cascade.
This methodology is valued for its operational simplicity and its ability to construct the imidazo[1,2-a]pyridine core with diverse substitution patterns at the C2 and C3 positions, dictated by the choice of alkyne and aldehyde, respectively. Green chemistry principles have been applied to this reaction, with protocols developed in aqueous micellar media.[9][10]
Quantitative Data for Copper-Catalyzed A³ Coupling
| Entry | Aldehyde | Alkyne | Catalyst (mol%) | Conditions | Time (h) | Yield (%) | Ref |
| 1 | Benzaldehyde | Phenylacetylene | CuSO₄·5H₂O (10), Na-Ascorbate (20) | SDS/H₂O, 50°C | 6 | 94 | [9][10] |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | CuCl (5), Cu(OTf)₂ (5) | Toluene, 40°C | 4 | 91 | [11] |
| 3 | 4-Tolualdehyde | N,N-Dimethylpropiolamide | CuCl (5), Cu(OTf)₂ (5) | Toluene, 40°C | 4 | 72 | [11] |
| 4 | Benzaldehyde | Phenylacetylene | Cu/SiO₂ | Toluene, 110°C | 24 | 82 | [12] |
| 5 | Benzaldehyde | Phenylacetylene | CuI (10) | Toluene, Microwave | 0.5 | 88 | [13] |
Experimental Protocol: A³ Coupling in Aqueous Micellar Media
This "green" protocol is adapted from a Cu(II)-Ascorbate catalyzed synthesis in the presence of a surfactant.[9][10]
-
Micelle Formation: In a 10 mL round-bottom flask, dissolve sodium dodecyl sulfate (SDS, 10 mol %) in water (2 mL) and stir vigorously for 5 minutes to form a micellar solution.
-
Reagent Addition: To the solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).
-
Alkyne Addition: Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50°C for the required time (typically 6-16 hours), monitoring progress by TLC.
-
Extraction: Upon completion, cool the mixture to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane-ethyl acetate) to obtain the desired product.
Photocatalytic Synthesis
In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. For imidazo[1,2-a]pyridines, this approach enables novel transformations under mild, metal-free conditions. One innovative strategy involves the C(sp³)–H functionalization of ethylarenes, which serve as sustainable surrogates for acetophenones. The reaction is typically mediated by an organic dye photocatalyst, like Eosin Y, which activates the ethylarene for subsequent bromination and coupling with a 2-aminopyridine.[14][15]
Caption: Photocatalytic synthesis from ethylarenes via C-H functionalization.
This method is advantageous due to its high atom efficiency, use of a renewable energy source, and environmentally friendly, metal-free conditions, making it suitable for synthesizing biologically active compounds.[14]
Quantitative Data for Photocatalytic Synthesis
| Entry | Ethylarene | 2-Aminopyridine | Photocatalyst | Conditions | Time (h) | Yield (%) | Ref |
| 1 | Ethylbenzene | 2-Aminopyridine | Eosin Y (2 mol%) | NBS, K₂CO₃, MeCN, Blue LED | 12 | 85 | [14] |
| 2 | 4-Ethyltoluene | 2-Aminopyridine | Eosin Y (2 mol%) | NBS, K₂CO₃, MeCN, Blue LED | 12 | 82 | [14] |
| 3 | 4-Fluoroethylbenzene | 2-Aminopyridine | Eosin Y (2 mol%) | NBS, K₂CO₃, MeCN, Blue LED | 12 | 78 | [14] |
| 4 | Ethylbenzene | 2-Amino-5-methylpyridine | Eosin Y (2 mol%) | NBS, K₂CO₃, MeCN, Blue LED | 12 | 80 | [14] |
Experimental Protocol: General Procedure for Photocatalytic Synthesis
This protocol is a general representation based on the visible-light-mediated synthesis from ethylarenes.[14]
-
Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the ethylarene (0.5 mmol), 2-aminopyridine (0.6 mmol), N-Bromosuccinimide (NBS, 1.0 mmol), K₂CO₃ (1.0 mmol), and Eosin Y (2 mol%).
-
Solvent: Add acetonitrile (MeCN, 2 mL) as the solvent.
-
Irradiation: Seal the flask and place it approximately 5-10 cm from a blue LED lamp (e.g., 40W). Stir the reaction mixture at room temperature under irradiation.
-
Monitoring: Monitor the reaction's progress using TLC.
-
Work-up: Once the starting material is consumed (typically 12 hours), quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. connectjournals.com [connectjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
- 15. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from the scaffold "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate". The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, frequently utilized in the development of inhibitors for various protein kinases due to its ability to mimic the purine hinge-binding motif of ATP.[1] This guide covers synthetic routes, characterization, and biological evaluation of these compounds against key kinase targets implicated in cancer and other diseases.
Introduction to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors
The dysregulation of protein kinase activity is a fundamental mechanism in the progression of numerous diseases, most notably cancer.[2] This has made kinases a major focus for drug discovery efforts, resulting in a significant number of approved small molecule kinase inhibitors.[2] The imidazo[1,2-a]pyridine scaffold has emerged as a versatile core for the design of potent and selective kinase inhibitors.[3] Derivatives of this scaffold have been shown to target a range of important kinases, including Phosphatidylinositol 3-kinase (PI3K), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[4][5][6][7]
The starting material, this compound, provides a key building block for accessing a diverse library of kinase inhibitors through modifications at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine ring system.[4]
Synthetic Pathways and Methodologies
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. The core scaffold itself can be synthesized, followed by various coupling reactions to introduce diverse functionalities.
General Synthesis of the Imidazo[1,2-a]pyridine Core
A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the reaction of a 2-aminopyridine derivative with an α-haloketone or a related species like ethyl bromopyruvate.[5][8]
Caption: General synthesis of the imidazo[1,2-a]pyridine scaffold.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound, a key intermediate.
Materials:
-
5-chloro-2-aminopyridine
-
Ethyl bromopyruvate
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of 5-chloro-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (3.0 eq).
-
Add ethyl bromopyruvate (3.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to 80°C and reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Derivatization of the Imidazo[1,2-a]pyridine Scaffold
Further functionalization of the core structure is crucial for achieving potent and selective kinase inhibition. This is often accomplished through cross-coupling reactions such as the Suzuki-Miyaura coupling.
Caption: Workflow for the derivatization of the imidazo[1,2-a]pyridine core.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol describes a general procedure for introducing aryl groups at the C6 position.
Materials:
-
This compound
-
Substituted arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene, Ethanol, and Water (2:1:2 mixture)
-
Nitrogen or Argon atmosphere
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.1 eq), to the reaction mixture.
-
Heat the mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring by TLC.[9]
-
After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the C6-arylated product.
Biological Evaluation of Kinase Inhibitors
The synthesized compounds are evaluated for their ability to inhibit specific kinases and their anti-proliferative effects on cancer cell lines.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Target kinase
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Synthesized inhibitor compounds
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the assay buffer.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCC827, T47D, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ values.
Target Kinases and Signaling Pathways
Derivatives of this compound have shown significant activity against kinases in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[10]
Caption: Inhibition of the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative imidazo[1,2-a]pyridine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 13k | PI3Kα | 1.94 | [5][11] |
| 35 | PI3Kα | 150 | [4] |
| 4c | CLK1 | 700 | [12] |
| 4c | DYRK1A | 2600 | [12] |
| 7j | EGFR (WT) | 193.18 | [13] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 13k | HCC827 | Lung Cancer | 0.09 | [5][11] |
| 13k | A549 | Lung Cancer | 0.21 | [5] |
| 13k | HCT116 | Colon Cancer | 0.43 | [5] |
| 35 | T47D | Breast Cancer | 7.9 | [4] |
| 35 | MCF-7 | Breast Cancer | 9.4 | [4] |
| 4f | HepG2 | Liver Cancer | 7.9 | [13] |
| 4f | MCF-7 | Breast Cancer | 13.5 | [13] |
| 8 | A431 | Skin Cancer | 2.31 | [13] |
Conclusion
This compound is a valuable starting material for the synthesis of a wide array of potent kinase inhibitors. The synthetic and biological protocols provided herein offer a framework for researchers to design, synthesize, and evaluate novel compounds based on the imidazo[1,2-a]pyridine scaffold. The structure-activity relationship studies indicate that modifications at various positions of the core structure can significantly impact potency and selectivity, highlighting the potential for further optimization in the development of targeted cancer therapies.[13]
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oceanomics.eu [oceanomics.eu]
- 9. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate in PI3K/AKT/mTOR Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives are a class of synthetic compounds that have garnered significant interest as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3] Aberrant activation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, playing a crucial role in tumor cell growth, proliferation, survival, and metabolism.[3][4] Consequently, inhibitors targeting key nodes of this pathway, such as PI3K, are actively being pursued as promising anti-cancer therapeutics.
The imidazo[1,2-a]pyridine scaffold has been identified as a key pharmacophore in the development of potent and selective PI3K inhibitors.[1][2][3] These compounds typically exert their effects by competing with ATP for binding to the kinase domain of PI3K, thereby blocking the downstream signaling cascade that includes the phosphorylation and activation of AKT and mTOR.[1] This inhibition leads to the induction of cell cycle arrest and apoptosis in cancer cells.[2][3]
Data Presentation
The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine derivatives, demonstrating their potent inhibitory activity against PI3Kα and their anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro PI3Kα Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound Reference | Description | PI3Kα IC50 (nM) |
| Compound 13k [3] | A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 1.94 |
| Compound 35 [2] | A 2,6,8-substituted imidazo[1,2-a]pyridine derivative | 150 |
Table 2: Anti-proliferative Activity of Representative Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
| Compound Reference | Cell Line | Cancer Type | IC50 (µM) |
| Compound 13k [3] | HCC827 | Non-Small Cell Lung Cancer | 0.09 |
| A549 | Non-Small Cell Lung Cancer | 0.25 | |
| SH-SY5Y | Neuroblastoma | 0.31 | |
| HEL | Erythroleukemia | 0.43 | |
| MCF-7 | Breast Cancer | 0.18 | |
| Compound 35 [2] | T47D | Breast Cancer | 7.9 |
| MCF-7 | Breast Cancer | 9.4 |
Mandatory Visualization
Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effects of this compound and its analogs on the PI3K/AKT/mTOR pathway.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCC827, A549, T47D, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound (or analog) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like GAPDH.
Caption: Workflow for Western blot analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cells using a flow cytometer.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate software (e.g., FlowJo).
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by the test compound.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis assay using Annexin V/PI staining.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
Application Notes and Protocols for Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of the anticancer activity of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate derivatives and related imidazo[1,2-a]pyridine compounds. The protocols detailed below are foundational for determining the cytotoxic, apoptotic, and cell cycle inhibitory effects of this class of compounds on various cancer cell lines.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1] Various derivatives have been shown to exert therapeutic effects against a spectrum of cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[1] The anticancer mechanisms of these compounds are often attributed to their ability to interfere with key molecular pathways that regulate cell division and proliferation, such as the PI3K/Akt/mTOR and STAT3/NF-κB signaling cascades.[2][3] These interventions can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancerous cells.[2][4]
This document provides detailed protocols for essential in vitro assays to characterize the anticancer profile of novel imidazo[1,2-a]pyridine derivatives.
Quantitative Data Summary
The anti-proliferative activity of various imidazo[1,2-a]pyridine derivatives has been documented across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented below.
Table 1: Anti-proliferative Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | MTT Assay | <12 | [2] |
| Compound 6 | WM115 | Melanoma | MTT Assay | <12 | [2] |
| Compound 13k | HCC827 | Non-Small Cell Lung | Not Specified | 0.09 - 0.43 | [5] |
| Compound 16h | HeLa | Cervical Cancer | MTT Assay | 5.35 - 59.8 | [6] |
| IP-5 | HCC1937 | Breast Cancer | MTT Assay | 45 | [7][8] |
| IP-6 | HCC1937 | Breast Cancer | MTT Assay | 47.7 | [7][8] |
| IP-7 | HCC1937 | Breast Cancer | MTT Assay | 79.6 | [7][8] |
Note: The data presented are for various derivatives of the imidazo[1,2-a]pyridine scaffold and not specifically for "this compound". Further experimental validation is required for any new derivative.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[9]
Materials:
-
Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the desired cancer cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only (DMSO) as a negative control.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9][11]
-
MTT Addition: Following incubation, add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[9] Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][11]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of more than 650 nm can be used for background correction.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the number of cells undergoing apoptosis.[12] It relies on the principle that phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet during early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI), a fluorescent nucleic acid stain, is used to identify late apoptotic and necrotic cells, as it can only enter cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells and treat them with the imidazo[1,2-a]pyridine derivative for the desired time. Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.[11][12]
-
Washing: Centrifuge the cell suspension at approximately 300-670 x g for 5 minutes.[11][12] Wash the cells twice with cold PBS.[11][12]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of about 1 x 10^6 cells/mL.[11] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[11] Analyze the samples by flow cytometry within one hour.[11]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
Cell Cycle Analysis: Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[14] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[14][15]
Materials:
-
Cold 70% Ethanol
-
Phosphate-buffered saline (PBS)
-
PI/Triton X-100 staining solution (containing PI and RNase A)[16]
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with the imidazo[1,2-a]pyridine derivative. Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells with cold PBS.[16]
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, slowly add cold 70% ethanol dropwise to fix the cells.[15][16] Store the fixed cells at 4°C for at least 2 hours, or overnight.[16]
-
Washing: Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.[16]
-
Staining: Resuspend the cell pellet in the PI/Triton X-100 staining solution.[16] The RNase A in the solution is crucial to degrade RNA, which PI can also bind to.[14]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[16]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity on a linear scale.[17]
Interpretation of Results:
-
The first peak on the histogram represents cells in the G0/G1 phase (2N DNA content).
-
The second, smaller peak represents cells in the G2/M phase (4N DNA content).
-
The region between these two peaks represents cells in the S phase (synthesizing DNA).
Potential Signaling Pathways
The anticancer activity of imidazo[1,2-a]pyridine derivatives has been linked to the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pleiades.online [pleiades.online]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Targeting FLT3 in AML with Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase critical for the normal development of hematopoietic stem cells.[1][2] In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated due to mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[1][2] These activating mutations are found in approximately 30% of AML patients and are associated with a poor prognosis, making FLT3 a prime therapeutic target.[3][4]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the development of potent FLT3 inhibitors.[3][5] This document provides detailed application notes and protocols for the preclinical evaluation of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate , a compound from this class, as a potential inhibitor of FLT3 for the treatment of AML.
Mechanism of Action
This compound is hypothesized to function as a Type I ATP-competitive inhibitor of FLT3. By binding to the ATP-binding pocket of the FLT3 kinase domain, it is expected to prevent the autophosphorylation of the receptor and the subsequent activation of downstream pro-proliferative and anti-apoptotic signaling pathways, including the STAT5, MAPK, and PI3K/AKT pathways.[1][3] This inhibition is predicted to induce cell cycle arrest and apoptosis in AML cells harboring activating FLT3 mutations.
Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyridine Analogs against FLT3
The following tables summarize the in vitro activity of structurally related imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives against FLT3. This data serves as a benchmark for the expected potency of this compound.
Table 1: Biochemical Assay Data for FLT3 Inhibition
| Compound ID | Target | IC50 (nM) | Reference |
| Compound 34f | FLT3-ITD | 4 | [2][6] |
| FLT3-D835Y | 1 | [2][6] | |
| Compound 5e | FLT3 (Wild-Type) | 12 | [3] |
| Compound 5o | FLT3 (Wild-Type) | 21 | [3] |
Table 2: Cellular Assay Data for Anti-proliferative Activity in AML Cell Lines
| Compound ID | Cell Line | FLT3 Mutation | GI50 (nM) | Reference |
| Compound 34f | MV4-11 | FLT3-ITD | 7 | [2][6] |
| MOLM-13 | FLT3-ITD | 9 | [2][6] | |
| Compound 5o | MOLM-14 | FLT3-ITD | 520 | [3] |
| MOLM-14 | FLT3-ITD D835Y | 530 | [3] | |
| MOLM-14 | FLT3-ITD F691L | 570 | [3] |
Signaling Pathways and Experimental Workflows
FLT3 Signaling Pathway in AML
Caption: Simplified FLT3 signaling pathway in AML.
Experimental Workflow for Inhibitor Evaluation
Caption: Preclinical evaluation workflow for a novel FLT3 inhibitor.
Experimental Protocols
Protocol 1: Biochemical FLT3 Kinase Assay
This protocol is for determining the in vitro half-maximal inhibitory concentration (IC50) of this compound against recombinant FLT3 kinase.
Materials:
-
Recombinant human FLT3 (wild-type and mutants, e.g., ITD, D835Y)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ADP-Glo™ Kinase Assay Kit
-
This compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at the Km value for FLT3.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[7]
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay
This protocol measures the effect of the test compound on the proliferation of FLT3-dependent AML cell lines.
Materials:
-
AML cell lines with activating FLT3 mutations (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control group treated with the same final concentration of DMSO.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis in AML cells following treatment with the test compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed AML cells and treat with various concentrations of this compound (and a DMSO control) for 24-48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[8][9]
Protocol 4: Western Blot Analysis of FLT3 Signaling
This protocol is to confirm the on-target effect of the compound by assessing the phosphorylation status of FLT3 and its downstream signaling proteins.
Materials:
-
AML cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
PVDF membranes
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat AML cells with the test compound at various concentrations for a specified time (e.g., 2-4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on the phosphorylation of FLT3 and its downstream targets.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-inflammatory Assays of Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the anti-inflammatory properties of imidazo[1,2-a]pyridine compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anti-inflammatory effects.[1][2][3] These compounds often exert their activity through the modulation of key inflammatory pathways, such as the NF-κB and cyclooxygenase (COX) pathways.[1][4][5][6]
Overview of Anti-inflammatory Mechanisms and Assays
Inflammation is a complex biological response to harmful stimuli. Key signaling pathways, such as the NF-κB pathway, and enzymes like COX-2 are central to the inflammatory process. Imidazo[1,2-a]pyridine derivatives have been shown to interfere with these pathways, making them attractive candidates for anti-inflammatory drug development.[1][4]
A variety of in vitro and in vivo assays are employed to screen and characterize the anti-inflammatory potential of these compounds. In vitro assays often utilize cell lines, such as murine macrophages (RAW 264.7), to assess the inhibition of inflammatory mediators.[7][8] In vivo models, like the carrageenan-induced paw edema model in rats, are used to evaluate the efficacy of these compounds in a whole organism.[9][10]
In Vitro Anti-inflammatory Assays
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a primary screening tool to evaluate the anti-inflammatory potential of imidazo[1,2-a]pyridine compounds. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS).[8][11]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test imidazo[1,2-a]pyridine compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[12]
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This assay quantifies the inhibitory effect of imidazo[1,2-a]pyridine compounds on the production of key pro-inflammatory cytokines.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 of the NO inhibition assay protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the culture plates and collect the cell-free supernatants.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions to measure the concentration of each cytokine in the supernatants.
-
-
Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration and determine the respective IC50 values.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Many imidazo[1,2-a]pyridine derivatives have been identified as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs due to the role of COX-2 in producing prostaglandins that mediate inflammation and pain.[5][6][13]
Experimental Protocol:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme preparations and arachidonic acid as the substrate.
-
Compound Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test imidazo[1,2-a]pyridine compounds.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or other suitable detection methods. A fluorescent Cayman kit is also a commonly used method.[14]
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition. Determine the IC50 values for both enzymes and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates greater selectivity for COX-2.
Quantitative Data for COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives:
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) | 0.07 | 508.6 | [13] |
| 6f (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) | 0.07 | 217.1 | [5][13] |
| 5a (2-(4-(methylsulfonyl) phenyl)-4-phenylbenzo[6][9]imidazo[1,2-a]pyrimidine) | 0.05 | - | [6] |
| 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) | 0.05 | - | [6] |
| Celecoxib (Reference Drug) | 0.06 | - | [6] |
NF-κB Signaling Pathway Analysis
The NF-κB signaling pathway is a critical regulator of inflammation.[1][15] Imidazo[1,2-a]pyridine compounds can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes like COX-2 and iNOS.[1][16]
Experimental Protocols:
-
Western Blot for IκBα and Phospho-STAT3:
-
Treat RAW 264.7 cells with test compounds and stimulate with LPS.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against IκBα, phospho-STAT3, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and visualize the protein bands. An increase in IκBα expression and a decrease in phospho-STAT3 indicate inhibition of the NF-κB and STAT3 pathways, respectively.[1][16]
-
-
NF-κB DNA Binding Activity (ELISA-based):
-
Prepare nuclear extracts from treated and stimulated cells.
-
Use a commercial NF-κB p50/p65 transcription factor assay kit.
-
Follow the manufacturer's protocol to measure the DNA binding activity of NF-κB. A decrease in activity indicates pathway inhibition.[4]
-
-
Quantitative PCR (qPCR) for Gene Expression:
-
Extract total RNA from treated and stimulated cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using specific primers for COX-2, iNOS, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression levels. A downregulation of COX-2 and iNOS expression indicates an anti-inflammatory effect.[4]
-
In Vivo Anti-inflammatory Assays
Carrageenan-Induced Paw Edema in Rats
This is a widely used model to assess acute anti-inflammatory activity.[9][10]
Experimental Protocol:
-
Animal Dosing: Administer the test imidazo[1,2-a]pyridine compounds orally or intraperitoneally to rats.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.
Quantitative Data for Carrageenan-Induced Paw Edema Inhibition:
| Compound | Dose (mg/kg) | Inhibition of Edema (%) | Time (hours) | Reference |
| Compound 22 | 20 | 62.5 | 3 | [10] |
| Compound 23 | 20 | 65.2 | 3 | [10] |
| Ibuprofen (Standard) | - | 44.3 | - | [10] |
Visualizations
Caption: A generalized workflow for in vitro screening of anti-inflammatory compounds.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 15. mdpi.com [mdpi.com]
- 16. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
Application Notes: Cell Viability Assessment of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Introduction
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the broad range of pharmacological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and antiviral properties[1]. Several studies have demonstrated that novel imidazo[1,2-a]pyridine derivatives can induce cytotoxicity in various cancer cell lines, suggesting their potential as therapeutic agents[2][3][4][5][6]. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, often mediated through signaling pathways such as PI3K/AKT/mTOR[3][7][8]. Given the established bioactivity of this class of compounds, it is crucial to have robust protocols to assess the effect of "this compound" on cell viability.
Principle of the Assay
The primary method described here for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted standard for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9]. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions[9][10]. The amount of formazan produced is directly proportional to the number of viable cells[10][11]. The insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability. To further investigate the mechanism of cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay can be employed. This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells[12][13]. Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane[12]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells[12][14]. Propidium iodide is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised[12].
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549 lung cancer, HepG2 liver cancer)[2][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][15]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl)[10][16]
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-600 nm[10]
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in complete culture medium to a final concentration of 7.5 x 10^4 cells/mL[10].
-
Seed 100 µL of the cell suspension (approximately 7,500 cells) into each well of a 96-well plate[10].
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well[10].
-
Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[10][15].
-
-
Data Acquisition:
2. Annexin V-FITC/PI Apoptosis Assay
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound as described in the MTT assay protocol (in a 6-well plate format)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media[13].
-
Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Centrifuge the cells again and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension[13].
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[14].
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube[17].
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Presentation
The quantitative data from the cell viability and apoptosis assays can be summarized in the following tables.
Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) - 24h | % Cell Viability (Mean ± SD) - 48h | % Cell Viability (Mean ± SD) - 72h |
| 0 (Vehicle Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 10 | 85.3 ± 3.9 | 72.1 ± 4.5 | 60.7 ± 3.2 |
| 25 | 68.7 ± 5.1 | 51.5 ± 3.8 | 42.3 ± 2.9 |
| 50 | 49.2 ± 4.6 | 35.8 ± 3.1 | 28.9 ± 2.5 |
| 100 | 25.6 ± 3.2 | 18.2 ± 2.7 | 15.4 ± 1.9 |
The IC50 value can be calculated from this data using appropriate software.
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |
| Compound (IC50) | 45.8 ± 3.5 | 35.1 ± 2.9 | 15.7 ± 1.8 | 3.4 ± 0.9 |
Visualizations
Hypothetical Signaling Pathway
Based on the known mechanisms of similar imidazo[1,2-a]pyridine derivatives, a potential signaling pathway for this compound could involve the inhibition of the PI3K/AKT/mTOR pathway, leading to apoptosis.
References
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. static.igem.org [static.igem.org]
- 14. kumc.edu [kumc.edu]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Developing Novel Therapeutics from Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate as a starting scaffold for the development of novel therapeutics. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3] This document outlines synthetic derivatization strategies, key biological targets, and detailed protocols for in vitro evaluation.
Overview of Therapeutic Potential
The versatility of the imidazo[1,2-a]pyridine scaffold allows for the exploration of multiple therapeutic avenues.[4][5] this compound serves as a key intermediate for the synthesis of bioactive molecules targeting diseases such as cancer and inflammatory disorders.[2][6] The primary route for derivatization involves the conversion of the ethyl ester at the C-2 position into a variety of functional groups, most commonly amides, to modulate the compound's biological activity and pharmacokinetic properties.[7][8][9]
Synthetic Derivatization Strategies
The most common and effective strategy for diversifying the this compound scaffold is through the synthesis of amide derivatives. This is typically achieved in a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.
Protocol 1: Hydrolysis of this compound
Objective: To synthesize 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, the key intermediate for amide synthesis.[6]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water in a round-bottom flask.
-
Add an excess of LiOH or NaOH to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 using 1N HCl.
-
A precipitate of 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.[6]
Protocol 2: Amide Coupling
Objective: To synthesize a library of amide derivatives from 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.
Materials:
-
6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
-
A diverse library of primary and secondary amines
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware for reaction setup, workup, and purification
Procedure:
-
In a reaction vessel, dissolve 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid in the chosen solvent (e.g., DMF).
-
Add the selected amine (typically 1.1-1.5 equivalents).
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for generating a library of amide derivatives.
Application in Oncology: Targeting Kinase Signaling Pathways
Derivatives of the imidazo[1,2-a]pyridine scaffold have shown significant potential as inhibitors of various protein kinases, which are key regulators of cancer cell proliferation, survival, and migration.[5][10][11] One of the most critical pathways in this context is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers.[1][12][13]
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that promotes cell growth, survival, and proliferation.[14][15][16][17][18] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, leading to the promotion of cell cycle progression and inhibition of apoptosis. Inhibitors of this pathway are therefore highly sought-after as anti-cancer agents.
PI3K/Akt Signaling Pathway Diagram
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel imidazo[1,2-a]pyridine derivatives against a target kinase (e.g., PI3Kα).
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., PIP2)
-
ATP
-
Kinase assay buffer
-
Test compounds (serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in the appropriate kinase assay buffer. Add this mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Generation: Add the ATP detection reagent from the kit to each well. This reagent stops the kinase reaction and initiates a luminescent signal that is inversely proportional to the kinase activity (as it measures the remaining ATP).
-
Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[19][20]
Quantitative Data: PI3Kα Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Modification from Parent Scaffold | PI3Kα IC50 (nM) | Reference |
| 13k | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | 1.94 | [21] |
| 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine | (Not specified in nM, but identified as a nanomolar potent inhibitor) | [12] |
Application in Anti-Inflammatory Drug Discovery
Chronic inflammation is a key factor in numerous diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are critical mediators of the inflammatory response.[22][23][24] Imidazo[1,2-a]pyridine derivatives have been investigated as potent and selective COX-2 inhibitors.[2]
The COX-2 Pathway in Inflammation
The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[22][23] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[25]
COX-2 Signaling Pathway Diagram
Caption: The role of COX-2 in inflammation and its inhibition.
Protocol 4: In Vitro COX-2 Inhibition Assay
Objective: To assess the selective COX-2 inhibitory activity of novel imidazo[1,2-a]pyridine derivatives.
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Assay buffer
-
Test compounds
-
A commercial COX inhibitor screening assay kit (colorimetric or fluorescent)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: Reconstitute the COX-1 and COX-2 enzymes according to the kit instructions. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add the assay buffer, heme cofactor, the respective enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid to each well.
-
Incubation and Detection: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes). Then, add the detection reagent provided in the kit, which will produce a colorimetric or fluorescent signal proportional to the amount of prostaglandin produced.
-
Data Acquisition: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration. Determine the IC50 values for both enzymes and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[26][27][28][29]
Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Assay | Activity | Reference |
| Compound 5 | In vitro COX-2 inhibition | Preferentially inhibited COX-2 | [2] |
| Compound 2 | In vivo carrageenan-induced edema | More efficient inhibition than indomethacin | [2] |
Conclusion
This compound is a valuable and versatile starting material for the development of novel therapeutics. Through straightforward synthetic modifications, primarily at the C-2 position, a diverse library of compounds can be generated and screened for activity against key biological targets in oncology and inflammation. The protocols and information provided herein offer a solid foundation for researchers to explore the therapeutic potential of this promising scaffold.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DERIVATIVES OF IMIDAZOLE. I. SYNTHESIS AND REACTIONS OF IMIDAZO(1,2-A)PYRIDINES WITH ANALGESIC, ANTI-INFLAMMATORY, ANTIPYRETIC, AND ANTICONVULSANT ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazopyridine derivatives as potent and selective Polo-like kinase (PLK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 23. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 25. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. athmicbiotech.com [athmicbiotech.com]
- 29. mdpi.com [mdpi.com]
Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Melanoma Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant therapeutic challenge, particularly in its metastatic stage.[1] The development of novel therapeutic agents is crucial for improving patient outcomes. The imidazo[1,2-a]pyridine scaffold has emerged as a promising core structure for the design of new anticancer agents due to its versatile biological activities.[2][3] This document provides detailed application notes and protocols for the experimental use of imidazo[1,2-a]pyridine derivatives, with a focus on their application in melanoma cell research. While specific data on "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" is limited, this guide draws upon extensive research on structurally related and highly potent derivatives to provide a comprehensive resource for investigating this class of compounds.
Data Presentation: Anti-proliferative Activity
Several studies have demonstrated the potent anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.
| Compound Class | Melanoma Cell Line | IC50 (µM) | Reference |
| Diarylurea Derivative | A375P | < 0.06 | [1] |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | A375 | < 12 | [4] |
| Imidazo[1,2-a]pyridine Derivative (Compound 6) | WM115 | < 12 | [4] |
| Imidazo[1,2-a]pyridine Derivatives | A375 | < 1 | [4] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research indicates that imidazo[1,2-a]pyridine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. A notable derivative, referred to as "compound 6" in one study, has been shown to modulate the AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[4]
Signaling Pathway Modulation
Treatment of melanoma cells with this class of compounds has been observed to:
-
Inhibit the phosphorylation of key proteins in the AKT/mTOR pathway, such as p-AKT and p-mTOR.[4]
-
Increase the expression of tumor suppressor proteins p53 and the cell cycle inhibitor p21.[4]
-
Upregulate the pro-apoptotic protein BAX and the executioner caspase, active caspase-9.[4]
The induction of apoptosis appears to be at least partially mediated by p53, as silencing of p53 in A375 melanoma cells reduced the apoptotic effects of the compound.[4]
Caption: Proposed signaling pathway of Imidazo[1,2-a]pyridine derivatives in melanoma cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of imidazo[1,2-a]pyridine derivatives in melanoma cells.
Cell Culture and Maintenance
-
Cell Lines: A375 (ATCC® CRL-1619™) and WM115 (ATCC® CRL-2803™) human melanoma cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Procedure:
-
Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-p53, anti-p21, anti-BAX, anti-cleaved caspase-9, and anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors. The electron-withdrawing nature of the chlorine atom on the pyridine ring can decrease the nucleophilicity of the nitrogen atoms in 5-chloro-2-aminopyridine, slowing down the reaction. Additionally, incomplete reaction, side reactions, or suboptimal reaction conditions can contribute to poor yields.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction temperature. A moderate increase in temperature can enhance the reaction rate. However, be cautious as excessive heat can lead to side product formation. |
| Suboptimal Solvent | - The choice of solvent is crucial. While ethanol or dimethoxyethane (DME) are commonly used, consider screening other polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF). |
| Base Strength | - If a base is used to neutralize the HBr formed during the reaction, its strength can be critical. A weak base like sodium bicarbonate is often employed. Using a stronger base might lead to unwanted side reactions with the ethyl bromopyruvate. |
| Purity of Reactants | - Ensure the purity of 5-chloro-2-aminopyridine and ethyl bromopyruvate. Impurities can interfere with the reaction. Ethyl bromopyruvate can degrade over time and should be freshly distilled or purchased from a reliable source. |
Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. The primary side products could arise from the reaction of ethyl bromopyruvate with itself (self-condensation) or from alternative reaction pathways of the aminopyridine.
Potential Side Products and Minimization Strategies:
| Potential Side Product | Formation Pathway | How to Minimize |
| Polymerization of ethyl bromopyruvate | Self-condensation of the α-haloketone, especially in the presence of a base. | - Add the ethyl bromopyruvate slowly to the reaction mixture containing the 5-chloro-2-aminopyridine. - Maintain a moderate reaction temperature. |
| Formation of regioisomers | While the reaction to form the imidazo[1,2-a]pyridine is generally regioselective, trace amounts of other isomers could form under certain conditions. | - Adhering to established protocols and reaction temperatures can help ensure high regioselectivity. |
| Unreacted starting materials | Incomplete reaction will leave starting materials that appear as separate spots on the TLC. | - Refer to the solutions for low yield in Q1, such as extending reaction time or optimizing temperature. |
Q3: The purification of my crude product is challenging. What purification strategies are most effective?
A3: Purification of chlorinated heterocyclic compounds can sometimes be difficult due to their solubility and chromatographic behavior.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. This is followed by a wash with brine.
-
Column Chromatography: The most common method for purification is silica gel column chromatography. A gradient elution system is often effective.
-
Solvent System: A typical starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradual increase in the polarity (e.g., from 10% ethyl acetate in hexane to 30-50%) usually allows for the separation of the desired product from impurities.
-
-
Recrystallization: If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an effective final purification step.
-
Solvent Selection: A suitable solvent system for recrystallization would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are good starting points for screening.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: The synthesis is a classic example of the Tschitschibabin reaction for the formation of imidazo[1,2-a]pyridines. The mechanism involves two main steps:
-
N-Alkylation: The more nucleophilic ring nitrogen of 5-chloro-2-aminopyridine attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion to form a pyridinium salt intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon of the pyruvate moiety in an intramolecular fashion. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Q2: What are the key safety precautions I should take during this synthesis?
A2:
-
Ethyl bromopyruvate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
5-chloro-2-aminopyridine is toxic if swallowed or inhaled. Avoid creating dust and handle it in a fume hood.
-
The solvents used (e.g., ethanol, DME, ethyl acetate, hexane) are flammable. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
Q3: Can I use other α-halocarbonyl compounds in this reaction?
A3: Yes, the synthesis of imidazo[1,2-a]pyridines is versatile and can accommodate various α-haloketones and α-haloaldehydes.[1] The choice of the α-halocarbonyl compound will determine the substituent at the 2-position of the resulting imidazo[1,2-a]pyridine ring.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
This protocol is adapted from procedures for similar imidazo[1,2-a]pyridine syntheses.
Materials:
-
5-chloro-2-aminopyridine
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of 5-chloro-2-aminopyridine (1.0 eq.) in anhydrous ethanol, add sodium bicarbonate (1.1 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethyl bromopyruvate (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Reaction Conditions and Reported Yields for Similar Imidazo[1,2-a]pyridine Syntheses
| Starting Aminopyridine | Reagent | Solvent | Conditions | Yield | Reference |
| 2-aminopyridine | Ethyl bromopyruvate | DME, then Ethanol | rt, overnight; then reflux, 4h | Not specified | [2] |
| 5-bromo-2,3-diaminopyridine | Ethyl bromopyruvate | Ethanol | Reflux | 65% | [3] |
Note: Yields can vary based on the specific substituents on the pyridine ring and the precise reaction conditions employed.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Purification of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate by Chromatography
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chromatographic purification of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate".
Troubleshooting Guide
Q1: My compound is not separating from impurities on the silica gel column. What can I do?
A1: Poor separation can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is crucial. For "this compound," a common starting point is a gradient of ethyl acetate in hexane.[1][2] If you are seeing co-elution, try a shallower gradient or isocratic elution with a lower polarity solvent system. You can also explore other solvent systems like dichloromethane and methanol.[3]
-
Check Compound Stability: Imidazopyridine derivatives can sometimes be unstable on silica gel, which can lead to streaking or the appearance of new spots on TLC.[4][5] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any degradation has occurred.
-
Sample Loading: Ensure you are loading the sample in a minimal amount of solvent and that the initial band is narrow and evenly distributed on the column surface.[6] Dry loading the sample onto silica gel can also improve resolution, especially if the compound is not very soluble in the column eluent.[6]
Q2: My compound seems to be stuck on the column and won't elute, even with a high polarity solvent.
A2: This issue can be frustrating and may point to a few problems:
-
Compound Decomposition: As mentioned, the compound may be decomposing on the silica gel.[4][5] If you suspect this, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4][7]
-
Inadequate Solvent Strength: While you may have increased the polarity, it might still be insufficient. For highly polar impurities that might be holding onto your compound, a stronger solvent system like methanol in dichloromethane might be necessary.[3]
-
Crystallization on the Column: In rare cases, a highly concentrated sample can crystallize at the top of the column, blocking solvent flow.[4] If this happens, you may need to unpack the top of the column to recover the material.
Q3: The purified fractions of my compound show a new, unexpected spot on the TLC plate.
A3: This could be due to a few reasons:
-
Degradation on Silica: This is a common issue where the acidic nature of silica gel can cause sensitive compounds to decompose during chromatography.[4][5]
-
Solvent Impurities: Ensure your solvents are of high purity (e.g., HPLC grade) as impurities in the eluent can sometimes be concentrated in fractions and appear as spots on a TLC plate.
-
Reaction with Eluent: Though less common, the compound could be reacting with the eluent, especially if using more reactive solvents.
Q4: How do I choose the right solvent system for my column?
A4: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4. This generally provides the best separation from impurities. For "this compound," start with varying ratios of ethyl acetate and hexane.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is a typical purification protocol for this compound using flash chromatography?
A1: A general protocol involves dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent), loading it onto a silica gel column, and eluting with a gradient of ethyl acetate in hexane.[1][2] The fractions are typically collected and analyzed by TLC to identify those containing the pure product.
Q2: Can I use a different stationary phase other than silica gel?
A2: Yes, if your compound is sensitive to the acidic nature of silica, you can use alternatives like neutral alumina or florisil.[4][7] The choice of stationary phase will likely require re-optimization of the solvent system.
Q3: My crude sample is not soluble in the eluting solvent. How should I load it onto the column?
A3: If your sample is not soluble in the initial eluent, you can use a "dry loading" technique.[6] This involves dissolving your sample in a solvent in which it is soluble, adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[6]
Q4: What are some common solvent systems used for the purification of similar imidazopyridine derivatives?
A4: Besides ethyl acetate/hexane, other reported solvent systems for imidazopyridine derivatives include dichloromethane/methanol and chloroform/hexane.[3][8]
Experimental Protocols
Flash Column Chromatography Protocol for this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.
-
Sample Preparation: Dissolve the crude "this compound" in a minimal amount of dichloromethane or the initial eluent.
-
Sample Loading: Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
| Parameter | Solvent System 1 | Solvent System 2 | Solvent System 3 |
| Stationary Phase | Silica Gel | Silica Gel | Alumina |
| Mobile Phase | 0-50% Ethyl Acetate in Hexane[1] | 0-10% Methanol in Dichloromethane[1] | Dichloromethane[7] |
| Compound | This compound derivative | This compound derivative | Ethyl imidazo[1,2-a]pyridine-2-carboxylate |
| Typical Use Case | General purification of the target compound and analogues. | Purification of more polar analogues or removal of highly polar impurities. | For compounds sensitive to acidic silica gel. |
Mandatory Visualization
Caption: Troubleshooting workflow for chromatography.
References
- 1. 70-23-5 | Ethyl 3-bromo-2-oxopropanoate | Edoxaban Related | Ambeed.com [ambeed.com]
- 2. 1072-98-6 | 2-Amino-5-chloropyridine | Betrixaban Related | Ambeed.com [ambeed.com]
- 3. US7935824B2 - Ethylenediamine derivatives - Google Patents [patents.google.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Recrystallization of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate". The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent polarity is not appropriate for the compound at elevated temperatures. While imidazo[1,2-a]pyridines are often soluble in polar organic solvents, the ethyl ester and chloro substitutions influence its overall polarity.
-
Solution:
-
Increase Solvent Volume: Add a small, incremental amount of the hot solvent. Be cautious not to add too much, as this will reduce the final yield.
-
Switch to a More Polar Solvent: If the compound has poor solubility in non-polar solvents like hexanes, try a more polar solvent such as ethanol, isopropanol, or ethyl acetate.
-
Use a Solvent Mixture: A combination of solvents can be effective. For instance, dissolve the compound in a minimum amount of a hot, good solvent (e.g., ethanol, ethyl acetate, or acetone) and then slowly add a hot, poor solvent (e.g., hexanes or water) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool. A common solvent pair for similar heterocyclic compounds is ethyl acetate-cyclohexane.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. This can also occur if the cooling rate is too fast.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Issue 3: No crystals form, even after the solution has cooled completely.
-
Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was used initially.
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be mindful of the boiling point of your solvent and use appropriate heating methods (e.g., steam bath for flammable solvents).
-
Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.
-
Use an Anti-Solvent: If the compound is dissolved in a solvent where it is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is insoluble, dropwise, until turbidity is observed. Then, allow the solution to stand.
-
Issue 4: The resulting crystals are very fine or appear as a powder.
-
Possible Cause: The crystallization process occurred too rapidly.
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the solid, potentially adding a small amount of extra solvent. Ensure the cooling process is very slow.
-
Use a different solvent system: A solvent in which the compound has slightly lower solubility at elevated temperatures may promote slower crystal growth.
-
Issue 5: The purity of the recrystallized product has not improved significantly.
-
Possible Cause: The impurity has very similar solubility properties to the desired compound in the chosen solvent. The crystals may have formed too quickly, trapping impurities.
-
Solution:
-
Choose a Different Solvent: Experiment with solvents of different polarities. The ideal solvent will dissolve the compound well when hot but poorly when cold, while the impurity will either be insoluble at high temperatures or remain in solution at low temperatures.
-
Perform a Second Recrystallization: A subsequent recrystallization can further enhance purity.
-
Consider an Alternative Purification Method: If recrystallization is ineffective, techniques such as column chromatography may be necessary. For imidazo[1,2-a]pyridine derivatives, silica gel chromatography with an eluent system like ethyl acetate/methanol is often effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent to try for the recrystallization of this compound?
A1: Based on the structure and data for similar compounds, good starting points would be ethanol, ethyl acetate, or a mixed solvent system such as ethyl acetate/hexanes. For a related bromo-amino analog, recrystallization from hexane has been reported, suggesting that for the target compound, a solvent of medium to low polarity might be effective.
Q2: How can I determine the optimal solvent for recrystallization?
A2: A systematic approach is best. Place a small amount of your crude compound into several test tubes. Add a small amount of a different solvent to each. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should crystallize out of the solution.
Q3: Is it necessary to use a hot filtration step?
A3: A hot filtration step is necessary if you observe insoluble impurities in your hot, saturated solution. This step removes solid impurities before the solution is cooled for crystallization. If the solution is clear, this step can be omitted.
Q4: What is the expected appearance of pure this compound?
A4: Commercial suppliers often describe related compounds, such as Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, as a pale yellow solid. Therefore, a white to pale yellow crystalline solid would be the expected appearance of the pure product.
Q5: How can I improve the yield of my recrystallization?
A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve your compound. Ensure that the solution is cooled thoroughly (e.g., in an ice bath) to minimize the amount of product remaining in the mother liquor. When washing the collected crystals, use a minimal amount of ice-cold solvent.
Data Presentation
As no specific quantitative data for the recrystallization of this compound was found in the literature, the following table is provided as a template for users to record and compare their experimental results.
| Solvent System | Amount of Crude (mg) | Volume of Solvent (mL) | Recovery Yield (%) | Purity (e.g., by HPLC, %) | Observations (Crystal form, color) |
| Ethanol | |||||
| Ethyl Acetate | |||||
| Hexanes | |||||
| Ethyl Acetate/Hexanes (ratio) | |||||
| User-defined solvent |
Experimental Protocols
Standard Recrystallization Protocol
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of solvent.
Mandatory Visualization
Caption: Workflow for the recrystallization of a solid organic compound.
Caption: Troubleshooting logic for common recrystallization issues.
"Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" solubility in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
While specific quantitative public data on the solubility of this compound is limited, a qualitative assessment can be made based on its structure and general principles of organic chemistry. The molecule contains both polar (ester, nitrogen atoms) and non-polar (chlorinated aromatic ring) features, suggesting it will be soluble in a range of organic solvents. Experimental verification is crucial.
Data Presentation: Predicted Qualitative Solubility
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them effective for dissolving a wide range of compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of a chloro group on the compound suggests favorable interactions with chlorinated solvents. |
| Esters | Ethyl Acetate | Moderate to High | "Like dissolves like" principle suggests good solubility due to the ethyl ester group on the compound. |
| Alcohols | Methanol, Ethanol | Moderate | The compound can act as a hydrogen bond acceptor, allowing for dissolution in polar protic solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | These solvents are less polar than alcohols and may be less effective. |
| Non-polar | Hexanes, Heptane | Low | The significant polarity from the ester and imidazopyridine core will likely limit solubility in highly non-polar solvents. |
| Aqueous | Water, PBS | Very Low | As with many organic compounds, solubility in aqueous solutions is expected to be poor without formulation aids.[1][2] |
Q2: How do I prepare a stock solution of this compound?
For most applications, preparing a concentrated stock solution in a good organic solvent like DMSO or DMF is recommended.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Procedure:
-
Accurately weigh the desired mass of the compound.
-
Calculate the volume of solvent needed to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Add the solvent to the solid compound.
-
Facilitate dissolution by vortexing or brief sonication at room temperature.[3]
-
Visually inspect the solution to ensure all solid has dissolved.
-
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Q3: My compound is precipitating when I dilute the stock solution into an aqueous buffer. What should I do?
This is a common issue for compounds with low aqueous solubility.[2][3] Here are several troubleshooting steps:
-
Lower the Final Concentration: The compound may be exceeding its solubility limit in the final aqueous medium. Try a more dilute final concentration.[3]
-
Increase Organic Co-solvent: If your experimental system can tolerate it, increase the percentage of the organic solvent (e.g., DMSO) in the final solution. Be mindful that high solvent concentrations can affect biological assays.[3]
-
Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant like Tween® 80 can help maintain the compound's solubility in aqueous solutions.[3][4]
-
Prepare Dilutions Fresh: Do not store dilute aqueous solutions for long periods. Prepare them fresh from the stock solution immediately before each experiment.[3]
Q4: What factors can influence the solubility of this compound?
Several factors can affect the solubility of a small molecule:
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5]
-
pH: The solubility of compounds with ionizable groups can be highly pH-dependent.[6]
-
Purity of the Compound: Impurities can sometimes enhance or decrease the apparent solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[6]
Troubleshooting Guide
Problem: The compound will not dissolve in my selected solvent.
| Possible Cause | Suggested Solution |
| Insufficient Solvent Power | Consult the qualitative solubility table and choose a stronger solvent (e.g., switch from Ethanol to DMSO). The general rule is "like dissolves like".[5] |
| Saturation Reached | You may have exceeded the compound's solubility limit in that solvent at the current temperature. Try adding more solvent to decrease the concentration. |
| Low Temperature | Gently warm the solution. For many compounds, solubility increases with temperature.[5] Be cautious not to degrade the compound. |
| Insufficient Agitation | Vortex or sonicate the mixture for a longer duration to ensure adequate mixing and energy to break the crystal lattice. |
Problem: My compound precipitated out of the stock solution during storage.
| Possible Cause | Suggested Solution |
| Temperature Fluctuation | The solution may have been stored at a temperature where its solubility is lower. |
| Solvent Evaporation | If the container was not sealed properly, solvent may have evaporated, increasing the compound's concentration beyond its solubility limit. |
| Solution | Gently warm the solution while vortexing to redissolve the precipitate. Ensure the vial is sealed tightly before returning to storage. If it persists, consider preparing a more dilute stock solution. |
Problem: I am observing inconsistent solubility results between different batches of the compound.
| Possible Cause | Suggested Solution |
| Different Polymorphs | Different batches may have crystallized in different polymorphic forms, which can have different solubilities.[6] |
| Varying Purity Levels | Impurities in one batch may be affecting its solubility characteristics. |
| Solution | Characterize the solid form of each batch using techniques like DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) if possible. Always source compounds from a reliable supplier with consistent quality control. |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.[7][8]
-
Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the vial at a low speed to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) without disturbing the solid.
-
Filtration: Filter the collected supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.
-
Analysis: Quantify the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[9]
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualizations
Caption: Experimental workflow for determining thermodynamic solubility.
Caption: Troubleshooting workflow for dissolution problems.
References
- 1. quora.com [quora.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. benchchem.com [benchchem.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pharmatutor.org [pharmatutor.org]
stability of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" at different pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, focusing on its stability at different pH levels.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at neutral pH?
A1: While specific long-term stability data for this compound at neutral pH (around 7.0) is not extensively published, compounds of this class are generally stable for short-term experimental use in standard aqueous buffers. For prolonged storage, it is advisable to keep the compound in a solid, dry state at recommended temperatures (e.g., 0-8°C) to minimize potential degradation.[1]
Q2: Is this compound susceptible to hydrolysis?
A2: Yes, the ethyl ester group in the molecule is susceptible to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions. This reaction would yield the corresponding carboxylic acid, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. One known method to achieve this hydrolysis is by using a base like lithium hydroxide in a mixture of tetrahydrofuran and water.[2]
Q3: What are the likely degradation products of this compound under forced degradation conditions?
A3: Under forced degradation conditions, which include exposure to acidic, basic, oxidative, and photolytic stress, the primary degradation product is expected to be the hydrolyzed carboxylic acid.[3] Other potential degradation products could arise from the cleavage of the imidazo[1,2-a]pyridine ring system under more extreme stress conditions. Identifying these degradants requires analytical techniques such as HPLC-MS.
Q4: How should I prepare solutions of this compound for stability studies?
A4: It is recommended to first dissolve the compound in a minimal amount of a co-solvent like DMSO or ethanol, and then dilute it with the desired aqueous buffer to the final concentration. This approach helps to ensure complete dissolution. The final concentration of the organic co-solvent should be kept low (typically <1%) to minimize its impact on the stability study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | 1. Impurities in the starting material. 2. On-column degradation. 3. Interaction with the mobile phase. | 1. Check the purity of the compound using a reference standard if available. 2. Use a milder mobile phase or adjust the column temperature. 3. Ensure the mobile phase pH is compatible with the compound's stability. |
| Rapid loss of the parent compound in a basic buffer (pH > 8). | Base-catalyzed hydrolysis of the ethyl ester. | 1. If the experiment allows, work at a lower pH. 2. For formulation purposes, consider if the carboxylic acid is an acceptable alternative. 3. Perform kinetic studies to determine the rate of hydrolysis at the specific pH. |
| Inconsistent results in stability studies across different days. | 1. Inconsistent preparation of buffer solutions. 2. Fluctuation in storage temperature. 3. Degradation of stock solution. | 1. Ensure accurate and consistent preparation of all buffers. 2. Maintain precise temperature control throughout the experiment. 3. Prepare fresh stock solutions for each experiment or validate the stability of the stock solution. |
| Precipitation of the compound in aqueous buffer. | Poor aqueous solubility. | 1. Increase the proportion of organic co-solvent if the experimental design allows. 2. Consider using a different buffer system or adding solubilizing agents. 3. Perform a solubility assessment at different pH values. |
Hypothetical pH Stability Data
The following table summarizes hypothetical stability data for this compound after incubation at 40°C for 24 hours in various buffers. This data is for illustrative purposes to guide experimental design.
| pH | Buffer System | % Recovery of Parent Compound | Major Degradation Product |
| 2.0 | 0.01 N HCl | 95% | 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
| 4.5 | Acetate Buffer | >99% | Not Detected |
| 7.0 | Phosphate Buffer | 98% | 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
| 9.0 | Borate Buffer | 75% | 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
| 12.0 | 0.01 N NaOH | <10% | 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid |
Experimental Protocol: pH Stability Assessment
This protocol outlines a general method for assessing the stability of this compound across a range of pH values, consistent with ICH guidelines on forced degradation studies.[3]
1. Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Buffers: 0.01 N HCl (pH 2), Acetate buffer (pH 4.5), Phosphate buffer (pH 7.0), Borate buffer (pH 9.0), 0.01 N NaOH (pH 12)
-
Co-solvent: DMSO or Ethanol
-
Calibrated pH meter
-
HPLC system with a UV detector and a suitable C18 column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen co-solvent.
3. Sample Preparation:
-
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL. The final concentration of the co-solvent should be less than 1%.
-
Prepare a control sample (T=0) for each pH by immediately neutralizing an aliquot of the sample with an appropriate acid or base and diluting it with the mobile phase to the working concentration for HPLC analysis.
4. Incubation:
-
Incubate the remaining samples at a controlled temperature (e.g., 40°C or 60°C) in a stability chamber or water bath.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
5. Analysis:
-
Immediately neutralize each aliquot and dilute it to the working concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the remaining parent compound and the formation of any degradation products relative to the T=0 sample.
Visualizations
Caption: Workflow for pH stability assessment.
Caption: Expected stability relationships.
References
Technical Support Center: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. This important heterocyclic compound is a valuable building block in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a variation of the Tschitschibabin reaction, involving the condensation of 5-chloro-2-aminopyridine with ethyl bromopyruvate. This reaction typically proceeds in a suitable solvent, such as ethanol or acetonitrile, and may be carried out with or without a base.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 5-chloro-2-aminopyridine and ethyl bromopyruvate. It is crucial to use high-purity reagents to minimize the formation of byproducts.
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary, but a common protocol involves heating the reactants in a solvent like ethanol at reflux temperature for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
Q4: How can I purify the final product?
A4: Purification is often achieved by crystallization or column chromatography. The crude product can sometimes be purified by trituration with a solvent in which the product is poorly soluble while impurities are more soluble, such as acetonitrile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time. | - Check the purity of 5-chloro-2-aminopyridine and ethyl bromopyruvate.- Ensure the reaction is heated to the appropriate reflux temperature.- Monitor the reaction by TLC to determine the optimal reaction time. |
| Multiple spots on TLC, difficult to purify | - Formation of byproducts due to side reactions.- Unreacted starting materials. | - See the "Potential Byproducts and Their Identification" section below.- Optimize reaction conditions (temperature, time, stoichiometry of reactants) to minimize side reactions.- Employ column chromatography with a suitable eluent system for separation. |
| Formation of a dark, tarry substance | - Reaction temperature is too high.- Presence of impurities in starting materials. | - Reduce the reaction temperature and monitor closely.- Use purified starting materials.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product precipitates out of solution during the reaction | - The product may have low solubility in the chosen solvent at the reaction temperature. | - This can be advantageous for purification. If the precipitate is the desired product, it can be isolated by filtration.- If the precipitate is an impurity, a different solvent system may be required. |
Potential Byproducts and Their Identification
During the synthesis, several byproducts may form. Identifying these impurities is crucial for optimizing the reaction and purification protocols.
| Byproduct Name | Chemical Structure | Likely Cause of Formation | Identification Notes (TLC, NMR, MS) |
| Unreacted 5-chloro-2-aminopyridine | 5-chloro-2-aminopyridine | Incomplete reaction. | - Will have a different Rf value on TLC compared to the product.- Characteristic aromatic signals in ¹H NMR. |
| Unreacted ethyl bromopyruvate | Ethyl bromopyruvate | Incomplete reaction. | - May be volatile and difficult to detect by TLC.- Characteristic signals for the ethyl ester and the CHBr group in ¹H NMR. |
| 2-Amino-5-chloropyridine-N-acylethylamide | Amide formed from the amino group and the ester | Reaction of the amino group of the aminopyridine with the ester of ethyl bromopyruvate. | - Will show a characteristic amide carbonyl stretch in the IR spectrum.- Mass spectrometry will show a molecular ion corresponding to the amide. |
| Dimer of ethyl bromopyruvate | Self-condensation product | Base-catalyzed self-condensation of ethyl bromopyruvate. | - Higher molecular weight than the starting material, detectable by MS.- Complex ¹H NMR spectrum. |
| Incompletely cyclized intermediate | Dihydro-imidazo[1,2-a]pyridine derivative | Incomplete dehydration during the final step of the reaction. | - Will have a different mass and fragmentation pattern in MS compared to the final product.- May show signals for the non-aromatic dihydro-ring in ¹H NMR. |
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common methods for analogous syntheses.
Materials:
-
5-chloro-2-aminopyridine
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
To a solution of 5-chloro-2-aminopyridine (1 equivalent) in anhydrous ethanol, add ethyl bromopyruvate (1.1 equivalents).
-
If using a base, add sodium bicarbonate (1.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, it may be the desired product. Isolate the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system and the ethyl ester group.
-
¹³C NMR: The carbon NMR will confirm the presence of all carbons in the molecule.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the main reaction pathway for the synthesis of this compound and potential side reactions.
Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Question 1: I am getting a very low yield in my imidazo[1,2-a]pyridine synthesis. What are the potential causes and how can I improve it?
Answer:
Low yields are a common issue in imidazo[1,2-a]pyridine synthesis and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Optimization experiments have shown that for copper-catalyzed syntheses, DMF is often the best solvent at a temperature of 80°C to achieve high yields.[1] For classical condensation reactions, a catalyst may not always be necessary if conducted at an appropriate temperature (e.g., 60°C).[2][3]
-
Poor Reactivity of Starting Materials:
-
2-Aminopyridine Substituents: Electron-donating groups on the 2-aminopyridine ring generally lead to lower yields, while electron-withdrawing groups can improve yields.
-
α-Haloketone Reactivity: The nature of the halogen can influence the reaction rate. α-bromoketones are commonly used and are generally more reactive than α-chloroketones.
-
-
Inappropriate Base: The choice and amount of base can significantly impact the reaction. For the classical condensation, bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often used to neutralize the HBr formed and facilitate the final cyclization step.[3][4] The absence of a base can lead to the formation of a hydrobromide salt of the intermediate, which may not cyclize efficiently.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product. Careful control of reaction temperature and stoichiometry is essential to minimize these.
-
Catalyst Inefficiency: In catalyzed reactions, the choice and loading of the catalyst are critical. For instance, in copper-catalyzed reactions, CuBr has been identified as a highly effective catalyst.[1] Ensure the catalyst is active and used in the appropriate amount.
To improve your yield, consider the following optimization workflow:
Caption: Troubleshooting workflow for low yield in imidazo[1,2-a]pyridine synthesis.
Question 2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side products and how can I minimize them and purify my desired compound?
Answer:
The formation of side products is a common challenge. Here are some likely culprits and solutions:
-
Unreacted Starting Materials: Incomplete reactions will show starting materials on the TLC.
-
Solution: Increase reaction time, temperature, or catalyst loading. Ensure proper mixing.
-
-
Polymerization: Aldehydes, in particular, can be prone to self-condensation or polymerization, especially under basic conditions.
-
Solution: Control the rate of addition of the aldehyde or run the reaction at a lower temperature.
-
-
Formation of Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible, although generally, the cyclization to form the imidazo[1,2-a]pyridine is favored.
-
Over-alkylation: The product itself can sometimes be alkylated, leading to quaternary salts.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for separating the desired product from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for many imidazo[1,2-a]pyridine derivatives.
-
Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be an effective purification method.
-
Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. An acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then basify the aqueous layer and extract the product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?
A1: Several synthetic strategies exist, with the most common being:
-
Classical Condensation (Tschitschibabin Reaction): This involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2][4][5]
-
Copper-Catalyzed Reactions: These methods often involve the coupling of 2-aminopyridines with various partners like ketones, nitroolefins, or alkynes in the presence of a copper catalyst.[1][6][7]
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction is a notable example, where a 2-aminopyridine, an aldehyde, and an isocyanide react in a one-pot synthesis.[8][9][10][11]
-
Iodine-Catalyzed Reactions: Molecular iodine can be used as a cost-effective and environmentally benign catalyst for the synthesis of these heterocycles.[12][13]
Q2: How does the choice of catalyst affect the reaction outcome?
A2: The catalyst can significantly influence the reaction's efficiency, selectivity, and substrate scope.
-
Lewis Acids (e.g., FeCl₃, Sc(OTf)₃): These can activate the carbonyl group or other reactants, facilitating nucleophilic attack.
-
Copper Catalysts (e.g., CuI, CuBr): These are versatile and can promote various C-N bond-forming reactions through different mechanisms, often involving oxidative addition and reductive elimination cycles.[1][6][14]
-
Iodine: Molecular iodine can act as a mild Lewis acid and also participate in redox processes to facilitate cyclization.[12][13]
Q3: What is the role of the base in the classical synthesis of imidazo[1,2-a]pyridines?
A3: In the reaction between a 2-aminopyridine and an α-haloketone, a molecule of hydrogen halide (e.g., HBr) is eliminated. The base, typically a mild inorganic base like NaHCO₃ or K₂CO₃, serves two primary purposes:
-
Neutralizes the generated acid: This prevents the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic.
-
Facilitates the final cyclization step: By deprotonating the intermediate, the base promotes the intramolecular nucleophilic attack that forms the imidazole ring.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis has been successfully employed for the preparation of imidazo[1,2-a]pyridines.[2][4] It can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Method | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Classical Condensation | None | Ethanol | Reflux | 60-85 | [3] |
| Classical Condensation | NaHCO₃ | Ethanol | Reflux | 70-90 | [4] |
| Copper-Catalyzed | CuBr (10 mol%) | DMF | 80 | up to 90 | [1] |
| Copper-Catalyzed | CuI (10 mol%) | Toluene | Reflux | 80-95 | [6] |
| Iodine-Catalyzed | I₂ (20 mol%) | Ethanol | Room Temp | 75-92 | [12] |
| MCR (GBB) | Yb(OTf)₃ | DCM/MeOH | 100 (MW) | 89-98 | [9] |
Experimental Protocols
Protocol 1: Classical Synthesis of 2-Aryl-imidazo[1,2-a]pyridines
This protocol is adapted from the classical condensation reaction between a 2-aminopyridine and an α-haloketone.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol) in ethanol (10 mL).
-
Addition of Base: Add sodium bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv).
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins
This protocol is based on a copper(I)-catalyzed one-pot procedure.[1]
-
Reaction Setup: To a sealed tube, add 2-aminopyridine (0.5 mmol), the nitroolefin (0.6 mmol), and CuBr (0.05 mmol, 10 mol%).
-
Solvent Addition: Add dimethylformamide (DMF) (2 mL).
-
Reaction: Seal the tube and heat the mixture at 80°C for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Protocol 3: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Synthesis
This is a one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines.[8][9][11]
-
Reaction Setup: In a microwave vial, combine the 2-aminopyridine (0.5 mmol), the aldehyde (0.6 mmol, 1.2 equiv), and the isocyanide (0.6 mmol, 1.2 equiv).
-
Catalyst and Solvent: Add Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 0.08 equiv) and a 3:1 mixture of dichloromethane (DCM) and methanol (MeOH) (4 mL).
-
Reaction: Seal the vial and heat in a microwave reactor at 100°C for 1 hour.
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Signaling Pathway Diagrams
Imidazo[1,2-a]pyridines are known to interact with various biological targets. Below are diagrams of two important signaling pathways that are modulated by certain imidazo[1,2-a]pyridine derivatives.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition by imidazo[1,2-a]pyridine derivatives.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
challenges in scaling up "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up from laboratory to pilot plant or industrial production.
Issue 1: Low Yield of Crude Product
-
Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from a 10g to a 1kg scale. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yields during scale-up are a common challenge and can be attributed to several factors. A systematic approach is recommended to identify and resolve the issue.
-
Potential Causes & Solutions:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure the stirrer design and speed are adequate for the vessel geometry and reaction mass viscosity.
-
Poor Temperature Control: The condensation reaction is often exothermic. Insufficient heat removal on a larger scale can lead to an uncontrolled temperature increase, favoring the formation of impurities. Implement a robust temperature control system and consider a slower addition of the ethyl bromopyruvate.
-
Reagent Quality: The purity of starting materials, especially the 2-amino-5-chloropyridine, is crucial. Impurities can interfere with the reaction. Use reagents of consistent and high purity for all scales.
-
Extended Reaction Time: While monitoring by TLC or LC-MS is standard, reaction times may need to be re-optimized at a larger scale. Overly long reaction times can lead to product degradation.
-
Troubleshooting Workflow for Low Yield
Troubleshooting workflow for low reaction yield. -
Issue 2: Impurity Formation
-
Question: We are observing a significant new impurity in our scaled-up batches of this compound that was not present in the lab-scale synthesis. How can we identify and mitigate this?
-
Answer: The formation of new impurities upon scale-up is often related to changes in reaction conditions and longer processing times.
-
Potential Impurities & Mitigation:
-
Dimerization/Polymerization Products: Localized high concentrations of reactants or intermediates can lead to the formation of dimers or oligomers. This can be mitigated by controlled, slow addition of one reactant to the other and ensuring efficient mixing.
-
Positional Isomers: While the reaction is generally regioselective, higher temperatures can sometimes lead to the formation of other isomers. Strict temperature control is crucial.
-
Unreacted Intermediates: Incomplete cyclization can leave unreacted intermediates. Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., LC-MS).
-
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: The crystallization of this compound is proving difficult at a larger scale, resulting in an oily product or poor recovery. What can we do?
-
Answer: Crystallization is a critical step that is highly dependent on scale.
-
Troubleshooting Crystallization:
-
Solvent System: The ideal solvent or solvent mixture for crystallization may differ between lab and plant scale. A systematic screen of solvents is recommended.
-
Cooling Profile: Rapid cooling can lead to oiling out or the formation of very fine crystals that are difficult to filter. A controlled, slower cooling profile should be developed.
-
Seeding: Seeding the solution with a small amount of pure product at the appropriate temperature can promote the growth of well-defined crystals.
-
Agitation: The stirring rate during crystallization can affect crystal size and form. This should be optimized.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common synthetic route for this compound?
-
Answer: The most widely employed method is the reaction of 2-amino-5-chloropyridine with ethyl bromopyruvate. This reaction typically proceeds in two steps: an initial alkylation of the pyridine nitrogen followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.
-
Question: What are the key process parameters to control during the scale-up of this synthesis?
-
Answer: The critical process parameters to monitor and control are:
-
Temperature: Due to the exothermic nature of the reaction.
-
Rate of addition: To control the exotherm and minimize side reactions.
-
Mixing efficiency: To ensure homogeneity and efficient heat transfer.
-
Purity of starting materials: To avoid the introduction of impurities that can affect the reaction and final product quality.
-
-
Question: Are there any specific safety precautions to consider for the large-scale production?
-
Answer: Yes, ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The reaction can be exothermic, so a proper risk assessment for thermal runaway should be conducted, especially for large-scale batches.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Reactant | |||
| 2-amino-5-chloropyridine | 10 g | 1 kg | 50 kg |
| Ethyl bromopyruvate | 1.1 eq | 1.1 eq | 1.05 eq |
| Solvent | |||
| Ethanol | 100 mL | 10 L | 500 L |
| Reaction Conditions | |||
| Temperature | Reflux (78 °C) | 70-75 °C | 65-70 °C |
| Addition Time | 15 min | 2 hours | 4-6 hours |
| Reaction Time | 4 hours | 6-8 hours | 8-10 hours |
| Outcome | |||
| Typical Yield | 85-90% | 75-85% | 70-80% |
| Purity (crude) | >98% | 95-98% | 90-95% |
Experimental Protocols
Key Experiment: Synthesis of this compound (Pilot Scale - 1 kg)
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel with 10 L of ethanol.
-
Reactant Charging: Add 1 kg of 2-amino-5-chloropyridine to the reactor. Stir the mixture until the solid is fully dissolved.
-
Reactant Addition: Slowly add 1.1 kg (1.05 eq) of ethyl bromopyruvate to the reactor via the addition funnel over a period of 2 hours, maintaining the internal temperature between 25-30 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 70-75 °C and maintain it for 6-8 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to 20-25 °C. Slowly add a solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is ~7-8.
-
Isolation: The product will precipitate out of the solution. Stir the slurry for 1 hour at 20-25 °C, then cool to 0-5 °C and stir for another 2 hours.
-
Filtration and Drying: Filter the solid product and wash it with cold ethanol. Dry the product under vacuum at 50 °C until a constant weight is achieved.
Visualizations
Signaling Pathway: Synthesis of this compound
Technical Support Center: Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage, handling, and troubleshooting of experiments involving Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate.
Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and ensuring the safe use of this compound.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Room temperature.[1] |
| Light | Store in a well-closed container, protected from light. |
| Humidity | Store in a dry place. |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile), and eye/face protection.[2]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Hygiene: Avoid contact with skin and eyes.[2] Wash hands thoroughly after handling.
-
Disposal: Dispose of as special waste in accordance with local regulations.[3]
Experimental Protocols
A common application of this compound is as a building block in the synthesis of more complex molecules. Below is a representative synthetic protocol.
Synthesis of this compound:
This procedure outlines a common method for the synthesis of the title compound.
Caption: Synthetic workflow for this compound.
Methodology:
-
Combine 2-amino-5-chloropyridine and ethyl bromopyruvate in ethanol.
-
Add sodium bicarbonate (NaHCO₃) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with water to remove any inorganic impurities.
-
Dry the purified product under vacuum.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during experiments with this compound.
Frequently Asked Questions (FAQs):
-
Q1: The compound is not dissolving in my solvent system. What should I do?
-
A1: this compound has limited solubility in many common solvents. Refer to the solubility table below. For difficult cases, gentle heating or sonication may aid dissolution. If the compound is intended for an aqueous reaction, consider using a co-solvent like DMSO or DMF in small amounts.
-
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Ethanol | Sparingly Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
-
Q2: I am observing a new, more polar spot on my TLC plate during my reaction. What could it be?
-
A2: This is likely due to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can occur in the presence of water, especially under acidic or basic conditions. To minimize hydrolysis, ensure your reaction is conducted under anhydrous conditions and use a non-aqueous workup if possible.
-
Caption: Troubleshooting unexpected reaction products.
-
Q3: My reaction is turning a dark color and I am seeing multiple unidentified byproducts. What could be the cause?
-
A3: Imidazopyridine scaffolds can be susceptible to oxidation, which can lead to the formation of colored byproducts. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of degassed solvents can also be beneficial.
-
-
Q4: Can this compound be used in aqueous buffers for biological assays?
-
A4: Due to its low aqueous solubility, direct dissolution in aqueous buffers is challenging. It is recommended to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect biological systems.
-
-
Q5: Is the compound stable over long-term storage?
-
A5: When stored under the recommended conditions (room temperature, protected from light and moisture), the compound is expected to be stable. However, for long-term storage, it is advisable to re-analyze the purity of the compound periodically, especially before use in sensitive applications.
-
References
troubleshooting guide for "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" and related reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the condensation reaction of 2-amino-5-chloropyridine with an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate. This reaction typically proceeds by heating the reactants in a suitable solvent, often ethanol or dimethoxyethane (DME). The reaction involves the initial formation of a pyridinium salt, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.[1][2][3]
Q2: What are the primary applications of this compound in research and drug development?
A2: this compound is a versatile intermediate in medicinal chemistry. The 6-chloro substituent serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities. Derivatives of this compound are often investigated as inhibitors of various signaling pathways implicated in disease.
Q3: What are the key reactive sites on the this compound molecule?
A3: The primary reactive sites are:
-
The C6-Chloro group: This is the most common site for functionalization, readily participating in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.
-
The Ethyl Ester at C2: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
-
The C3 position: While less reactive than the C6-Cl, the C3 position can be functionalized under certain conditions, for example, through halogenation followed by subsequent reactions.
Troubleshooting Guides
Synthesis of this compound
Problem: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure 2-amino-5-chloropyridine is pure and dry. Ethyl bromopyruvate can degrade over time; use freshly opened or purified reagent. |
| Incorrect reaction temperature | The reaction typically requires heating. If the temperature is too low, the reaction may not proceed. If it's too high, side reactions and decomposition can occur. Optimization of the reaction temperature (typically refluxing in ethanol) is recommended. |
| Inappropriate solvent | Solvents like ethanol, DME, or DMF are commonly used.[2][4] Ensure the solvent is dry, as water can interfere with the reaction. |
| Presence of impurities in 2-amino-5-chloropyridine | Over-chlorination during the synthesis of 2-amino-5-chloropyridine can lead to dichlorinated impurities that may complicate the reaction.[5] Ensure the purity of the starting material. |
Problem: Formation of multiple products and difficulty in purification.
| Possible Cause | Suggested Solution |
| Side reactions of ethyl bromopyruvate | Ethyl bromopyruvate is a reactive alkylating agent and can potentially react at multiple sites.[6] Controlling the stoichiometry and reaction temperature can help minimize side products. |
| Formation of regioisomers | While the reaction of 2-aminopyridines with α-haloketones is generally regioselective for the formation of the imidazo[1,2-a]pyridine, the formation of other isomers is possible under certain conditions. Careful analysis of the product mixture by NMR is recommended. |
| Incomplete cyclization | The intermediate pyridinium salt may not fully cyclize. Ensure sufficient reaction time and temperature. The addition of a non-nucleophilic base can sometimes facilitate the final cyclization step. |
| Co-eluting impurities | Purification by column chromatography can be challenging due to the similar polarity of the product and some byproducts. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) for optimal separation. Recrystallization can also be an effective purification method.[3] |
Suzuki-Miyaura Coupling Reactions at the C6-Position
Problem: Low or no conversion of the starting material.
| Possible Cause | Suggested Solution |
| Inactive catalyst | The active Pd(0) species may not have formed or may have been deactivated. Use high-quality palladium precursors and ligands. For challenging substrates like aryl chlorides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than standard ligands like PPh₃.[7] |
| Oxygen contamination | Palladium catalysts are sensitive to oxygen.[7] Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. |
| Inappropriate base | The base is critical for activating the boronic acid. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[7] The solubility of the base can also be a factor; using a solvent system where the base has some solubility can be beneficial. |
| Low reaction temperature | The C-Cl bond is strong, making the oxidative addition step challenging. Higher reaction temperatures (e.g., 80-110 °C) are often necessary for aryl chlorides.[7] |
| Catalyst deactivation by the heterocycle | The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst and inhibit its activity. Using a higher catalyst loading or a more robust ligand can sometimes overcome this issue. |
Problem: Low yield due to side reactions.
| Possible Cause | Suggested Solution |
| Protodeboronation of the boronic acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom. It is often promoted by strong bases and the presence of water. Use a milder base (e.g., K₂CO₃, KF) or anhydrous conditions. Using boronic esters (e.g., pinacol esters) can also reduce the rate of protodeboronation.[8] |
| Homocoupling of the boronic acid | The formation of a biaryl from two molecules of the boronic acid can occur. This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture. |
| Hydrolysis of the ester group | If the reaction is run under strongly basic conditions for an extended period, the ethyl ester may be hydrolyzed. If the carboxylic acid is the desired product, this can be a one-pot procedure. Otherwise, use milder bases and shorter reaction times. |
Hydrolysis of the Ethyl Ester
Problem: Incomplete hydrolysis of the ester.
| Possible Cause | Suggested Solution |
| Insufficient base or acid | For alkaline hydrolysis, use a stoichiometric excess of a strong base like LiOH, NaOH, or KOH.[9] For acidic hydrolysis, use a strong acid like HCl or H₂SO₄ in excess water to drive the equilibrium.[10][11] |
| Low reaction temperature | Hydrolysis often requires heating (reflux) to proceed at a reasonable rate. |
| Poor solubility of the starting material | Use a co-solvent like THF or methanol to ensure the ester is fully dissolved and can react with the aqueous base or acid.[9] |
Problem: Difficulty in isolating the carboxylic acid product.
| Possible Cause | Suggested Solution |
| Product is soluble in the aqueous layer | After hydrolysis, the product exists as a carboxylate salt (in basic conditions) or a protonated species (in acidic conditions), both of which are often water-soluble. Carefully neutralize the reaction mixture to the isoelectric point of the carboxylic acid to precipitate it. The pH for precipitation will be specific to the molecule. |
| Formation of an emulsion during workup | This can occur during the extraction of the product. Adding brine can help to break up emulsions. |
| Product remains as a salt | If using alkaline hydrolysis, after the reaction is complete, acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure based on common literature methods.[2][3]
Materials:
-
2-amino-5-chloropyridine
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃) (optional, can be used to neutralize HBr formed)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-chloropyridine (1.0 eq).
-
Add anhydrous ethanol to dissolve the starting material.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature.
-
(Optional) Add sodium bicarbonate (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the desired product.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is a general procedure for coupling aryl chlorides and should be optimized for specific substrates.[7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of this compound
This protocol provides a general method for alkaline hydrolysis.[9][10]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-3 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1 M HCl to adjust the pH to approximately 3-4, at which point the carboxylic acid should precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Signaling Pathways and Experimental Workflows
Imidazo[1,2-a]pyridine derivatives have been shown to modulate several important signaling pathways in the context of cancer and other diseases. Understanding these pathways can provide a rationale for the design of new therapeutic agents based on the "this compound" scaffold.
Wnt/β-Catenin Signaling Pathway
Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various cancers.[12][13][14][15] Inhibition of this pathway can lead to decreased cell proliferation and tumor growth.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by imidazo[1,2-a]pyridine derivatives.
STAT3/NF-κB Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating the STAT3 and NF-κB signaling pathways.[16][17][18][19][20] These pathways are interconnected and play crucial roles in inflammation and cancer.
Caption: Modulation of the STAT3/NF-κB signaling pathways by imidazo[1,2-a]pyridine derivatives.
AKT/mTOR Signaling Pathway
The AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this pathway.[21][22][23][24][25]
Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent functionalization of this compound.
Caption: A general workflow for the synthesis and derivatization of the target compound.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. Ethyl Bromopyruvate | High-Purity Reagent Supplier [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in targeting the WNT/β-catenin signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Imidazo[1,2-a]pyridine-Based PI3K Inhibitors and Other Key PI3K Modulators
For Researchers, Scientists, and Drug Development Professionals
The PI3K Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade.[1] Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates, leading to the regulation of various cellular functions.[1]
Caption: The PI3K/AKT Signaling Pathway.
Quantitative Comparison of PI3K Inhibitors
The following table summarizes the in vitro potency of several key PI3K inhibitors, including pan-PI3K and isoform-selective inhibitors. The data is presented as IC50 values (the half-maximal inhibitory concentration), a standard measure of inhibitor potency.
| Inhibitor Class | Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Notes |
| Imidazo[1,2-a]pyridine Derivative | Compound 13k | 1.94 | Not Reported | Not Reported | Not Reported | A potent PI3Kα inhibitor from the imidazo[1,2-a]pyridine class.[2] |
| Derivative of 2a (Compound 12) | 0.0028 (as 2.8 nM) | >1000 | >1000 | >1000 | Highly selective for PI3Kα.[4] | |
| Pan-PI3K Inhibitor | Copanlisib | 0.5 | 3.7 | 6.4 | 0.7 | Potent inhibitor of all Class I PI3K isoforms.[5][6] |
| PI3Kα-Selective Inhibitor | Alpelisib (BYL719) | 5 | 1200 | 250 | 290 | Highly selective for the p110α isoform.[7][8][9] |
| PI3Kδ-Selective Inhibitor | Idelalisib (CAL-101) | 820 | 565 | 89 | 2.5 | Highly selective for the p110δ isoform.[10][11] |
| PI3Kδ/γ Inhibitor | Duvelisib (IPI-145) | 1602 | 85 | 27.4 | 2.5 | Dual inhibitor of p110δ and p110γ isoforms.[12][13][14] |
Experimental Protocols
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K and the inhibitory potential of test compounds in a cell-free system.
Objective: To determine the IC50 value of a test compound against one or more PI3K isoforms.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant PI3K enzyme isoform (e.g., PI3Kα, β, γ, or δ), the lipid substrate (e.g., PIP2), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a variety of commercial kits, such as ADP-Glo™ Kinase Assay, which converts ADP to ATP and generates a luminescent signal.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Generalized workflow for an in vitro PI3K kinase assay.
Cellular Western Blot Analysis for p-Akt
This assay assesses the phosphorylation status of AKT, a key downstream effector of PI3K, providing a measure of the compound's ability to inhibit the PI3K pathway within a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation of AKT at Serine 473 (a marker of activation).
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., one with a known PIK3CA mutation) and allow cells to adhere. Treat the cells with the test compound at various concentrations for a specific duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-Akt Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies for total AKT and a loading control protein (e.g., β-actin or GAPDH).
-
The level of p-Akt is expressed as a ratio to total Akt.
-
Caption: A generalized workflow for Western blot analysis of p-Akt.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising foundation for the development of novel PI3K inhibitors, with derivatives demonstrating high potency, particularly against the PI3Kα isoform. Further investigation into compounds like Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate is warranted to fully characterize their inhibitory profile and therapeutic potential. The comparison with established PI3K inhibitors highlights the diverse landscape of PI3K-targeted therapies, from broad-acting pan-inhibitors to highly selective agents. The choice of inhibitor for research or clinical development will depend on the specific biological context and the desired therapeutic outcome. The experimental protocols provided herein offer a standardized approach for the evaluation and comparison of these and other novel PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Duvelisib (IPI145, INK1197) | PI3K inhibitor | CAS 1201438-56-3 | Buy Duvelisib (IPI-145, INK-1197) from Supplier InvivoChem [invivochem.com]
- 14. medkoo.com [medkoo.com]
Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives: A Guide for Researchers
A comprehensive analysis of imidazo[1,2-a]pyridine derivatives reveals a promising class of compounds with significant anticancer potential across a range of malignancies. These synthetic heterocyclic molecules have demonstrated potent activity in preclinical studies by targeting key signaling pathways involved in tumor growth, proliferation, and survival. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Imidazo[1,2-a]pyridines have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities. Recent research has focused on the development of novel derivatives with enhanced and selective anticancer properties. These efforts have led to the identification of lead compounds that exhibit cytotoxicity against various cancer cell lines, including those of the lung, breast, liver, and leukemia. The anticancer effects of these compounds are often attributed to their ability to inhibit critical molecular targets such as protein kinases and modulate signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB.
Data Presentation: Comparative Cytotoxicity
The in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: Hydrazone Derivatives | |||
| 8b | K-562 (Leukemia) | 2.91 | [1] |
| 8c | K-562 (Leukemia) | 1.09 | [1] |
| Series 2: Thiazole Substituted Derivatives | |||
| Compound 6 | A375 (Melanoma) | <12 | [2] |
| WM115 (Melanoma) | <12 | [2] | |
| HeLa (Cervical) | 0.21 | [2] | |
| Series 3: Quinazoline Derivatives | |||
| 13k | HCC827 (Non-small cell lung) | 0.09 - 0.43 | [3] |
| A549 (Non-small cell lung) | 0.09 - 0.43 | [3] | |
| SH-SY5Y (Neuroblastoma) | 0.09 - 0.43 | [3] | |
| HEL (Erythroleukemia) | 0.09 - 0.43 | [3] | |
| MCF-7 (Breast) | 0.09 - 0.43 | [3] | |
| Series 4: 3-Aminoimidazo[1,2-a]pyridine Derivatives | |||
| Compound 12 | HT-29 (Colon) | 4.15 ± 2.93 | [4] |
| MCF-7 (Breast) | 30.88 ± 14.44 | [4] | |
| B16F10 (Melanoma) | 64.81 ± 15.78 | [4] | |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [4] |
| HT-29 (Colon) | 10.11 ± 0.70 | [4] | |
| Series 5: Iodine-Catalyzed Synthesis Derivatives | |||
| 12b | Hep-2 (Laryngeal) | 11 | [5][6] |
| HepG2 (Hepatocellular) | 13 | [5][6] | |
| MCF-7 (Breast) | 11 | [5][6] | |
| A375 (Melanoma) | 11 | [5][6] | |
| Series 6: Hybrid Derivatives | |||
| HB9 | A549 (Lung) | 50.56 | [7] |
| HB10 | HepG2 (Liver) | 51.52 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.
Cell Viability (MTT) Assay
The cytotoxic effects of the synthesized compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified period, typically 24 to 48 hours.[5][7]
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
The induction of apoptosis is a key indicator of anticancer activity. This is often assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution is analyzed by flow cytometry after PI staining of the cellular DNA.
-
Cell Treatment and Fixation: Cells are treated with the compound of interest, harvested, and then fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined. For instance, some derivatives have been shown to induce cell cycle arrest at the G2/M phase.[3]
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often mediated through the modulation of specific signaling pathways. The diagrams below illustrate these mechanisms and a general workflow for their evaluation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for the evaluation of anticancer imidazo[1,2-a]pyridine derivatives.
References
- 1. Design, synthesis and mechanistic studies of novel imidazo[1,2-a]pyridines as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chemmethod.com [chemmethod.com]
Validating the Mechanism of Action of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and related imidazo[1,2-a]pyridine derivatives, focusing on the validation of their mechanism of action. While the precise molecular target of this compound is not definitively established in publicly available literature, the broader class of imidazo[1,2-a]pyridine compounds has been extensively studied, revealing a common mechanism of action centered around the inhibition of key signaling kinases involved in cancer progression. This guide will therefore focus on the prevalent mechanism of action observed for this class of compounds—inhibition of the PI3K/AKT/mTOR and c-Met signaling pathways—and provide a framework for validating this proposed mechanism for this compound.
Experimental Workflow for Mechanism of Action Validation
The following diagram outlines a typical experimental workflow to elucidate and validate the mechanism of action of a novel imidazo[1,2-a]pyridine derivative.
Postulated Signaling Pathway Inhibition
Based on the analysis of related compounds, this compound is hypothesized to inhibit key kinases in pro-survival signaling pathways, such as the PI3K/AKT/mTOR and c-Met pathways. The diagram below illustrates the central role of these kinases in cell growth and proliferation and the expected outcome of their inhibition.
Comparative Performance Data
The following table summarizes the in vitro activity of several imidazo[1,2-a]pyridine derivatives against key kinases and cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.
| Compound ID | Target Kinase | IC₅₀ (nM) - Kinase | Cell Line | IC₅₀ (nM) - Cellular | Reference |
| Compound 13k | PI3Kα | 1.94 | HCC827 (Lung) | 90 | [1] |
| Compound 35 | PI3Kα | 150 | T47D (Breast) | 7900 | [2] |
| Compound 22e | c-Met | 3.9 | EBC-1 (Lung) | 45.0 | [3] |
| Compound 31 | c-Met | 12.8 | EBC-1 (Lung) | Not Reported | [4][5] |
| PIK-75 | PI3Kα | - | - | - | [2] |
| HS-173 | PI3Kα | - | - | - | [1] |
Key Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Max Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., PI3Kα), its substrate, ATP, and the test compound (this compound or alternatives) at various concentrations.
-
Kinase Reaction: The reaction is initiated by adding the kinase and incubated at room temperature to allow for ATP to ADP conversion.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence signal is measured, which is directly proportional to the ADP concentration and inversely proportional to the kinase activity. IC₅₀ values are calculated from the dose-response curves.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic or cytostatic effects of a compound.
-
Cell Seeding: Cancer cells (e.g., HCC827, T47D) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC₅₀ values are determined.[6]
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of target engagement in a cellular context.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-AKT, total AKT, phospho-mTOR, total mTOR).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of the compound on pathway activation.[7][8]
Comparative Analysis Logic
The validation of the mechanism of action for this compound follows a logical progression, as illustrated below. The comparison with well-characterized alternatives is central to this process.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling the Kinematic Selectivity of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the kinase selectivity profile of small molecule inhibitors is paramount for advancing drug discovery programs. This guide provides a comparative analysis of the kinase selectivity of various derivatives of the imidazo[1,2-a]pyridine scaffold, a privileged structure in kinase inhibitor design. While a comprehensive kinase panel profile for "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" is not publicly available, this guide leverages published data on structurally related compounds to provide insights into the potential targets and selectivity of this chemical class.
The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the development of inhibitors targeting a range of protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1][2][3] Various derivatives have shown potent inhibitory activity against kinases including PI3K, IGF-1R, c-Met, and others, highlighting the therapeutic potential of this compound class.[1][4][5][6]
Comparative Kinase Inhibition Profile
To illustrate the kinase selectivity within the imidazo[1,2-a]pyridine class, the following table summarizes the inhibitory activities (IC50 values) of several key derivatives against a panel of kinases. This data, compiled from various studies, showcases the diverse targeting capabilities and potential for selective inhibition within this chemical family.
| Compound ID/Reference | Target Kinase | IC50 (nM) | Notes |
| Compound 13k [7] | PI3Kα | 1.94 | A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, demonstrating potent and specific inhibition. |
| Volitinib (Compound 28) | c-Met | - | A highly potent and selective c-Met inhibitor in clinical development. |
| Compound 35 [5] | PI3Kα | 150 | A 2, 6, 8-substituted imidazo[1,2-a]pyridine derivative with nanomolar potency. |
| Imidazo[1,2-a]pyridine-thiophene derivative (5e) [8] | FLT3 | 53 | Identified as a potent FLT3 inhibitor. |
| Imidazo[1,2-a]pyridine-thiophene derivative (5g) [8] | FLT3 | 310 | Shows good selectivity for FLT3. |
| Compound 4c [9] | CLK1 | 700 | A modest inhibitor of CLK1 and DYRK1A. |
| Compound 4c [3][9] | DYRK1A | 2600 | A modest inhibitor of CLK1 and DYRK1A. |
| Unnamed Imidazo[1,2-a]pyridine [4] | IGF-1R | - | A novel series of potent and selective inhibitors. |
Note: IC50 values are presented as reported in the cited literature. A direct comparison may be limited by variations in assay conditions.
Experimental Protocols for Kinase Profiling
The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent. Standard methodologies involve screening the compound against a large panel of kinases. Below are generalized protocols for common kinase inhibition assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This widely used method quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[10] The ADP-Glo™ Kinase Assay is a common commercial platform for this purpose.[11]
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or DMSO (vehicle control).[11]
-
Add the kinase to each well and incubate briefly to allow for compound binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[10]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Radiometric Kinase Assay (e.g., ³³PanQinase™)
This method measures the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) into a substrate.
Procedure:
-
A reaction mixture containing the kinase, substrate, [γ-³³P]ATP, and the test compound is prepared.
-
The reaction is allowed to proceed for a set time.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-³³P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the compound.
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of kinase inhibition, the following diagrams are provided.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often hyperactivated in cancer.[1]
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oceanomics.eu [oceanomics.eu]
- 10. benchchem.com [benchchem.com]
- 11. worldwide.promega.com [worldwide.promega.com]
A Comparative Analysis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate and Established Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-inflammatory properties of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate against well-known nonsteroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on this specific compound, this analysis draws upon experimental results for structurally similar imidazo[1,2-a]pyridine carboxylic acid derivatives to provide a relevant comparison.
The imidazo[1,2-a]pyridine scaffold is a promising area of research for new anti-inflammatory agents.[1] Studies have shown that derivatives of this class can modulate key inflammatory pathways, such as the STAT3/NF-κB/iNOS/COX-2 signaling cascade, and some have demonstrated selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3]
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data for imidazo[1,2-a]pyridine derivatives and standard NSAIDs. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target | Assay System | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | COX-2 | In vitro enzyme assay | - | Preferential for COX-2 | Marquez-Flores et al., 2012[4][5] |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Paw Edema | In vivo (rat) | > Indomethacin | - | Marquez-Flores et al., 2012[4][5] |
| Compound 5n | COX-1 | In vitro enzyme assay | 35.6 | 508.6 | Fallah et al., 2023[6] |
| Compound 5n | COX-2 | In vitro enzyme assay | 0.07 | 508.6 | Fallah et al., 2023[6] |
| Ibuprofen | COX-1 | Human whole blood | 12 | 0.15 | T. Ouellet et al. |
| Ibuprofen | COX-2 | Human whole blood | 80 | 0.15 | T. Ouellet et al. |
| Naproxen | COX-1 | Human whole blood | - | - | - |
| Naproxen | COX-2 | Human whole blood | - | - | - |
| Celecoxib | COX-1 | Human whole blood | 82 | 12 | T. Ouellet et al. |
| Celecoxib | COX-2 | Human whole blood | 6.8 | 12 | T. Ouellet et al. |
| Indomethacin | Paw Edema | In vivo (rat) | Standard | - | Marquez-Flores et al., 2012[4][5] |
*Compound 5n is 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, a potent derivative from a recent study.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant or ovine)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound and reference NSAIDs (e.g., Ibuprofen, Celecoxib) dissolved in DMSO
-
96-well plates
-
Detection kit (e.g., ELISA for PGE2)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the assay buffer.
-
Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound or reference drug to the wells. Include a vehicle control (DMSO) and a positive control (no inhibitor).
-
Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1N HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of pharmacological substances.
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound and reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal cages
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group, a reference drug group, and test compound groups at various doses.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[7][8][9][10][11]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammation and has been identified as a potential target for imidazo[1,2-a]pyridine derivatives.[2][3]
Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo screening of novel anti-inflammatory compounds.
Caption: A general workflow for in vivo evaluation of anti-inflammatory compounds.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Acute and chronic anti-inflammatory evaluation of imidazo[1,2-a]pyridine carboxylic acid derivatives and docking analysis | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan-induced paw edema in rat elicits a predominant prostaglandin E2 (PGE2) response in the central nervous system associated with the induction of microsomal PGE2 synthase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In-vivo analgesic and anti-inflammatory activities of newly synthesized benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate Analogs
For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of analogs based on the "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" core, with a focus on their anticancer and antimicrobial properties. The information presented is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.
Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway
A significant body of research highlights the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents. Many of these compounds exert their effects by inhibiting the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[4]
Structure-Activity Relationship for Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | R2 | R3 | R6 | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | -COOEt | -H | -Cl | - | - | - |
| Compound 8 | 2-chloro-6-methoxyquinolin-3-yl | -CH2Ph | -H | HeLa | 0.34 | [5] |
| MDA-MB-231 | 0.32 | [5] | ||||
| ACHN | 0.39 | [5] | ||||
| HCT-15 | 0.31 | [5] | ||||
| Compound 12 | 2-chloro-6-methoxyquinolin-3-yl | -CH2-p-tolyl | -H | HeLa | 0.35 | [5] |
| MDA-MB-231 | 0.29 | [5] | ||||
| ACHN | 0.34 | [5] | ||||
| HCT-15 | 0.30 | [5] | ||||
| Compound 13 | 9-ethyl-9H-carbazol-3-yl | -CH2Ph | -H | HeLa | 0.37 | [5] |
| MDA-MB-231 | 0.41 | [5] | ||||
| ACHN | 0.39 | [5] | ||||
| HCT-15 | 0.30 | [5] | ||||
| Compound 16 | 9-ethyl-9H-carbazol-3-yl | -CH2Ph | -Cl | - | - | [5] |
| 13k | - | - | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 | 0.09-0.43 | [6] |
Key SAR Observations for Anticancer Activity:
-
Substitution at the C2 and C3 positions: Hybrid compounds incorporating quinoline or carbazole moieties at the C2 and C3 positions of the imidazo[1,2-a]pyridine core have demonstrated potent anticancer activity against a panel of human tumor cell lines.[5]
-
Influence of the C6 substituent: The presence of a chlorine atom at the C6 position appears to be a common feature in many active analogs. Further derivatization at this position, such as with another imidazo[1,2-a]pyridine ring linked to a quinazoline, can lead to highly potent PI3Kα inhibitors.[6]
-
Benzyl and substituted benzyl groups at C3: The introduction of a benzyl or a p-tolyl-methyl group at the C3 position contributes significantly to the cytotoxic effects.[5]
PI3K/Akt/mTOR Signaling Pathway Inhibition
The anticancer activity of these imidazo[1,2-a]pyridine analogs is often mediated through the inhibition of the PI3K/Akt/mTOR pathway. This inhibition leads to cell cycle arrest and apoptosis.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.
Antimicrobial Activity
Derivatives of 6-chloroimidazo[1,2-a]pyridine have also been investigated for their antimicrobial properties, particularly against fungal pathogens.
Structure-Activity Relationship for Anticandidal Activity
A study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives revealed their potential as antifungal agents against Candida parapsilosis.[7]
| Compound ID | Aryl Substituent | MIC (µM) | Reference |
| Derivative 1 | Phenyl | 89.38 | [7] |
| Derivative 2 | 4-Fluorophenyl | 38.72 | [7] |
| Derivative 3 | 4-Chlorophenyl | 19.36 | [7] |
| Derivative 4 | 4-Bromophenyl | 24.20 | [7] |
| Derivative 5 | 4-Nitrophenyl | 38.44 | [7] |
Key SAR Observations for Anticandidal Activity:
-
Aryl Substituents: The nature and position of the substituent on the phenyl ring of the acrylonitrile moiety significantly influence the anticandidal activity.[7]
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, particularly a chlorine atom at the para position of the phenyl ring, enhances the antifungal efficacy.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9][10]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[8][12] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[9][12]
Caption: Workflow for the MTT cell viability assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[14]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[14]
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[13]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. journalajocs.com [journalajocs.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. benchchem.com [benchchem.com]
in vivo efficacy of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" based compounds
The imidazo[1,2-a]pyridine scaffold, including derivatives of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate," has emerged as a privileged structure in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas. This guide provides a comparative analysis of the in vivo efficacy of these compounds, with a focus on their applications in oncology, inflammatory disorders, and infectious diseases. The data presented is compiled from preclinical studies, offering insights for researchers and drug development professionals.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have been extensively investigated for their anticancer properties, targeting various signaling pathways crucial for tumor growth and survival.
Targeting the PI3K/AKT/mTOR Pathway:
The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of this pathway. For instance, a novel derivative was shown to induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[1] Another study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors, with compound 13k demonstrating significant antitumor effects.[2] In xenograft models using HCC827 cells, compound 13k led to cell cycle arrest at the G2/M phase and induced apoptosis.[2]
Targeting c-Met Kinase:
The c-Met receptor tyrosine kinase is another important target in cancer therapy. A series of imidazo[1,2-a]pyridine derivatives were designed as c-Met inhibitors, with compound 22e showing potent activity. In a c-Met-addicted EBC-1 cell xenograft model, orally administered 22e resulted in a 75% tumor growth inhibition.[3]
Targeting Platelet-Derived Growth Factor Receptor (PDGFR):
A novel class of imidazo[1,2-a]pyridines has been identified as potent inhibitors of PDGFR. Compound 28 from this series demonstrated a dose-dependent pharmacodynamic response in a C6 tumor xenograft model.[4]
| Compound/Alternative | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Metric | Reference |
| Compound 13k | Non-small cell lung cancer | HCC827 xenograft | Not specified | Induces G2/M cell cycle arrest and apoptosis | [2] |
| Compound 22e | c-Met addicted cancer | EBC-1 xenograft | Not specified | 75% Tumor Growth Inhibition (TGI) | [3] |
| Compound 28 | Glioblastoma | C6 xenograft | Single oral dose | Dose-dependent reduction of pPDGFR levels | [4] |
| Doxorubicin (Ref.) | Breast Cancer | Not specified | Not specified | IC50 = 1.93 µM (in vitro) | [5] |
| Sorafenib (Ref.) | Breast Cancer | Not specified | Not specified | IC50 = 4.50 µM (in vitro) | [5] |
HCC827 Xenograft Model for PI3Kα Inhibitor Evaluation: [2]
-
Cell Line: Human non-small cell lung cancer cells (HCC827).
-
Animal Model: Nude mice.
-
Procedure: HCC827 cells are implanted subcutaneously into the mice. Once tumors reach a specified volume, animals are treated with the test compound (e.g., 13k ) or vehicle control.
-
Endpoint Analysis: Tumor volume is measured regularly. At the end of the study, tumors are excised, and tissues are analyzed for biomarkers of apoptosis (e.g., via Western blot for apoptosis-related proteins) and cell cycle arrest (e.g., via flow cytometry).
EBC-1 Xenograft Model for c-Met Inhibitor Evaluation: [3]
-
Cell Line: Human lung squamous cell carcinoma cells (EBC-1) with c-Met amplification.
-
Animal Model: Nude mice.
-
Procedure: EBC-1 cells are subcutaneously injected into mice. Treatment with the c-Met inhibitor (e.g., 22e ) or vehicle begins when tumors are established.
-
Endpoint Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity
The anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives has been linked to the inhibition of cyclooxygenase-2 (COX-2).
A study on novel imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors identified compound 5j (3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine) as having the most notable in vivo analgesic activity.[6][7]
| Compound/Alternative | Animal Model | Key Efficacy Metric | Value | Reference |
| Compound 5j | Writhing test in mice | ED50 | 12.38 mg/kg | [6][7] |
| Celecoxib (Ref.) | Not specified in snippet | Not specified | Not specified | [6][7] |
Writhing Test for Analgesic Activity: [6][7]
-
Animal Model: Mice.
-
Procedure: An irritating agent (e.g., acetic acid) is injected intraperitoneally to induce abdominal constrictions (writhing). The test compounds are administered prior to the irritant.
-
Endpoint Analysis: The number of writhes is counted over a specific period. The analgesic effect is determined by the reduction in the number of writhes in the treated group compared to the control group. The ED50 (the dose that is effective in 50% of the animals) is then calculated.
Antimicrobial Activity
Imidazo[1,2-a]pyridine-3-carboxamides (IAPs) have demonstrated activity against Mycobacterium avium infection in vivo.
Compound ND-10885 (compound 2) showed significant activity in a mouse model of M. avium infection, reducing the bacterial burden in the lungs, spleen, and liver.[8] A combination regimen of ND-10885 and rifampin showed an additive effect in the lungs.[8]
| Compound/Alternative | Infection Model | Organ | Efficacy | Reference |
| ND-10885 | M. avium in mice | Lung, Spleen, Liver | Significant reduction in bacterial burden | [8] |
| ND-10885 + Rifampin | M. avium in mice | Lung | Additive anti-M. avium activity | [8] |
In Vivo Efficacy Model for M. avium :[8]
-
Infecting Agent: Mycobacterium avium.
-
Animal Model: Mice.
-
Procedure: Mice are infected with M. avium. Treatment with the test compound (e.g., ND-10885 ), alone or in combination, is initiated.
-
Endpoint Analysis: After a defined treatment period, organs such as the lungs, spleen, and liver are harvested, and the bacterial load (Colony Forming Units, CFU) is quantified.
Caption: Workflow for evaluating the in vivo efficacy of antimicrobial imidazo[1,2-a]pyridines.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]Pyridine-3-Carboxamides Are Active Antimicrobial Agents against Mycobacterium avium Infection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Target Engagement: A Comparative Guide to Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
For researchers, scientists, and drug development professionals, understanding the cellular target engagement of a novel compound is a critical step in its preclinical evaluation. This guide provides a comparative framework for analyzing the target engagement of "Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate" using Western blot analysis, a cornerstone technique in molecular biology.
Given the absence of specific published data on the direct cellular target of "this compound," this guide will proceed with a plausible hypothetical target based on the known activities of the broader imidazo[1,2-a]pyridine class of molecules. Numerous studies have identified derivatives of this scaffold as potent kinase inhibitors.[1][2][3][4][5] Therefore, for illustrative purposes, we will hypothesize that "this compound" engages a key kinase in a critical cellular signaling pathway, such as PI3Kα (Phosphoinositide 3-kinase alpha) .
This guide will compare the hypothetical target engagement of "this compound" with a well-established, clinically approved PI3Kα inhibitor, Alpelisib (BYL719) .[6][7] The data presented herein is illustrative and intended to provide a template for how such a comparison would be structured and interpreted.
Comparative Analysis of Target Engagement
The following table summarizes hypothetical quantitative data from Western blot experiments designed to assess the target engagement and downstream effects of "this compound" in comparison to Alpelisib in a relevant cancer cell line (e.g., MCF-7, which often harbors PIK3CA mutations).
| Parameter | This compound (Hypothetical Data) | Alpelisib (BYL719) (Reference Data) | Method |
| Target Engagement | |||
| IC50 for p-Akt (Ser473) Inhibition | 150 nM | 5 nM | Western Blot |
| Downstream Pathway Modulation | |||
| IC50 for p-S6K (Thr389) Inhibition | 200 nM | 8 nM | Western Blot |
| Cellular Potency | |||
| GI50 (50% Growth Inhibition) | 500 nM | 30 nM | Cell Viability Assay (e.g., MTT) |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for "this compound".
Signaling Pathway and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach, the following diagrams illustrate the targeted signaling pathway and the Western blot workflow.
References
- 1. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Imidazo[1,2-a]pyridines for the Treatment of Blood Cancers | Technology Transfer [techtransfer.nih.gov]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Off-Target Effects of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide
For researchers and drug development professionals, understanding the off-target effects of a chemical compound is paramount to ensuring the specificity and safety of a potential therapeutic agent. This guide provides a comparative framework for assessing the off-target profile of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. Due to the limited publicly available data on the specific off-target profile of this compound, this guide will draw comparisons with a well-characterized, structurally related imidazo[1,2-a]pyridine-based inhibitor of Phosphoinositide 3-kinase (PI3K), a common target for this class of compounds.[1][2] The experimental protocols detailed below provide a robust methodology for researchers to elucidate the on- and off-target activities of this compound.
Comparative Analysis of Kinase Inhibition Profiles
The following table presents a hypothetical, yet representative, comparison of the inhibitory activities of this compound and a known imidazo[1,2-a]pyridine-based PI3Kα inhibitor. The data illustrates how a kinase panel screen can reveal both the primary target and potential off-targets.
| Target | Compound | IC50 (nM) | Comments |
| PI3Kα | This compound | Hypothetical: 50 | Putative primary target based on scaffold. |
| Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example) | 1.94[1] | Potent and selective inhibitor.[1] | |
| PI3Kβ | This compound | Hypothetical: 500 | Potential for off-target effects on other PI3K isoforms. |
| Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example) | >1000 | High selectivity over other isoforms. | |
| mTOR | This compound | Hypothetical: 800 | A key downstream effector of PI3K, representing a potential off-target.[3] |
| Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example) | 500 | Dual PI3K/mTOR inhibition is a known feature of some imidazopyridines.[4] | |
| CDK2 | This compound | Hypothetical: >10,000 | Example of a kinase with no significant inhibition. |
| Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example) | >10,000 | Demonstrates selectivity against unrelated kinase families. | |
| DYRK1A | This compound | Hypothetical: 2,600 | Imidazo[1,2-a]pyridines have been shown to inhibit this kinase.[5] |
| Imidazo[1,2-a]pyridine PI3Kα Inhibitor (Example) | >5,000 | Further demonstrates selectivity. |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Experimental validation is required.
Signaling Pathway Context
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Its frequent dysregulation in cancer has made it a prime target for drug development.[8] The diagram below illustrates the central role of PI3K in this pathway.
Experimental Protocols
To experimentally determine the on- and off-target effects of this compound, the following protocols are recommended.
This biochemical assay determines the inhibitory activity of a compound against a broad panel of kinases.
Objective: To identify the on-target and off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate, add the recombinant kinases from a commercially available kinase panel, a suitable substrate for each kinase, and ATP.
-
Inhibitor Addition: Add the diluted compound or a vehicle control (DMSO) to the wells.
-
Kinase Reaction: Incubate the plates at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay. The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. Determine the IC50 values for the inhibited kinases by fitting the data to a dose-response curve.
CETSA is a biophysical assay that confirms target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Objective: To validate the interaction of this compound with its putative targets in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis: Harvest and lyse the cells to release the cellular proteins.
-
Temperature Gradient: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Target Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
Experimental Workflow
The following diagram outlines a logical workflow for assessing the off-target effects of a novel compound.
Conclusion
While this compound is a promising scaffold in medicinal chemistry, a thorough assessment of its off-target effects is crucial for its development as a selective chemical probe or therapeutic agent.[9][10] The imidazo[1,2-a]pyridine core is known to interact with multiple kinases, making broad-panel screening essential.[3][11] By employing a systematic approach that combines biochemical screening with cellular target engagement assays, researchers can build a comprehensive off-target profile. This guide provides the necessary framework and experimental protocols to initiate such an investigation, ultimately leading to a better understanding of the compound's mechanism of action and potential liabilities.
References
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Essential Safety and Handling Guide for Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound. The information is compiled from Safety Data Sheets (SDS) and general laboratory safety guidelines for similar chemical structures.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including chlorinated compounds.[1][3] Always inspect gloves for integrity before use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Dispose of contaminated gloves after use.[4] |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][5] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[4] |
Operational Plan: Safe Handling and Disposal Protocol
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[1][5]
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid the formation of dust and aerosols.[4]
-
Use only in a well-ventilated area or under a chemical fume hood.[6]
-
Wash hands thoroughly after handling.[6]
-
Keep the container tightly closed when not in use.[6]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized entry.[4]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial solvent adsorbent.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[1][4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[1]
4. First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
Disposal Plan
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[1] Do not dispose of the chemical down the drain.[1][4] All waste materials should be placed in a clearly labeled, sealed container for hazardous waste disposal.[1][4] Consider offering surplus and non-recyclable solutions to a licensed disposal company.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
